molecular formula C11H13FO3 B053421 4-Butoxy-2-fluorobenzoic acid CAS No. 123843-54-9

4-Butoxy-2-fluorobenzoic acid

Cat. No.: B053421
CAS No.: 123843-54-9
M. Wt: 212.22 g/mol
InChI Key: FDDUDQLEOGNYIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Butoxy-2-fluorobenzoic acid is a high-value fluorinated benzoic acid derivative engineered for advanced chemical synthesis and research applications. Its structure incorporates two key modifiable sites: the carboxylic acid group, which serves as a versatile handle for amidation or esterification reactions, and the butoxy ether chain, which influences the compound's lipophilicity and overall pharmacokinetic properties. The strategic ortho-fluorine substitution introduces electronic effects that can significantly alter the molecule's acidity, conformational stability, and binding affinity in target systems.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-butoxy-2-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO3/c1-2-3-6-15-8-4-5-9(11(13)14)10(12)7-8/h4-5,7H,2-3,6H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDDUDQLEOGNYIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC(=C(C=C1)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40378457
Record name 4-butoxy-2-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123843-54-9
Record name 4-butoxy-2-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 4-Butoxy-2-fluorobenzoic Acid (CAS No. 123843-54-9)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Butoxy-2-fluorobenzoic acid, identified by the CAS number 123843-54-9, is a fluorinated aromatic carboxylic acid that serves as a valuable building block in modern medicinal chemistry. The strategic incorporation of a fluorine atom and a butoxy group onto the benzoic acid scaffold imparts unique physicochemical properties that can be exploited to enhance the pharmacological profile of drug candidates. This guide provides a comprehensive overview of its synthesis, properties, and emerging applications in drug discovery, offering a technical resource for scientists engaged in the design and development of novel therapeutics.

The presence of the fluorine atom at the ortho position can significantly influence the molecule's acidity, lipophilicity, and metabolic stability, while the butoxy group at the para position can modulate its binding interactions with biological targets. These features make this compound an attractive starting material for the synthesis of complex molecular architectures with potential therapeutic activities.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective utilization in synthesis and drug design. The key properties are summarized in the table below.

PropertyValueSource
CAS Number 123843-54-9[1]
Molecular Formula C₁₁H₁₃FO₃[1]
Molecular Weight 212.22 g/mol [1]
Appearance White to off-white crystalline solidInferred from related compounds
Solubility Soluble in organic solvents such as ethanol, methanol, and DMSO; limited solubility in water.Inferred from related compounds

Synthesis of this compound

The synthesis of this compound is a multi-step process that typically begins with a readily available fluorinated precursor. A logical and commonly employed synthetic strategy involves two key stages: the formation of a di-substituted benzoic acid with a hydroxyl group, followed by a Williamson ether synthesis to introduce the butoxy chain.

Stage 1: Synthesis of the Precursor, 2-Fluoro-4-hydroxybenzoic Acid

The immediate precursor for the final etherification step is 2-Fluoro-4-hydroxybenzoic acid. A reliable method for its preparation is the nucleophilic aromatic substitution of 2,4-difluorobenzoic acid.[2]

Reaction Scheme:

Synthesis of 2-Fluoro-4-hydroxybenzoic Acid 2_4_difluorobenzoic_acid 2,4-Difluorobenzoic Acid NaOH NaOH, DMSO Heat 130 °C, 8h 2_fluoro_4_hydroxybenzoic_acid 2-Fluoro-4-hydroxybenzoic Acid Heat->2_fluoro_4_hydroxybenzoic_acid Nucleophilic Aromatic Substitution Workup Acidic Workup (HCl)

Figure 1: Synthesis of 2-Fluoro-4-hydroxybenzoic Acid.

Detailed Experimental Protocol: [2]

  • Reaction Setup: To a dry 10 L four-neck flask, add dimethylsulfoxide (DMSO, 4 L), 2,4-difluorobenzoic acid (500 g, 3.16 mol), and sodium hydroxide (NaOH, 253 g, 6.32 mol).

  • Heating: Heat the mixture to 130 °C and maintain this temperature for approximately 8 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Slowly pour the reaction solution into 40 L of ice water.

  • Acidification: Adjust the pH of the aqueous solution to 2-3 with concentrated hydrochloric acid. It is crucial to ensure the temperature does not exceed 20 °C during this step. A large amount of solid will precipitate.

  • Isolation and Purification: Continue stirring the suspension for 2 hours, then collect the solid by vacuum filtration. Wash the filter cake with a suitable amount of water to obtain a white solid.

  • Drying: Dry the resulting solid under reduced pressure at 60 °C for 12 hours to yield 4-fluoro-2-hydroxybenzoic acid.

Stage 2: Williamson Ether Synthesis to Yield this compound

The final step involves the O-alkylation of 2-fluoro-4-hydroxybenzoic acid with a suitable butylating agent, typically an n-butyl halide, under basic conditions. This classic Williamson ether synthesis is a robust and widely used method for forming ethers.

Reaction Scheme:

Williamson Ether Synthesis of this compound 2_fluoro_4_hydroxybenzoic_acid 2-Fluoro-4-hydroxybenzoic Acid Base Base (e.g., K₂CO₃, NaH) Solvent (e.g., DMF, Acetonitrile) Butyl_Bromide n-Butyl Bromide 4_Butoxy_2_fluorobenzoic_acid This compound Butyl_Bromide->4_Butoxy_2_fluorobenzoic_acid SN2 Reaction

Figure 2: Williamson Ether Synthesis of the title compound.

Generalized Experimental Protocol:

Self-Validating System Rationale: The success of this protocol relies on the complete deprotonation of the phenolic hydroxyl group, which is more acidic than the carboxylic acid proton in the presence of a suitable base, followed by the nucleophilic attack of the resulting phenoxide on the primary alkyl halide. The choice of a polar aprotic solvent facilitates the SN2 reaction by solvating the cation of the base without significantly solvating the phenoxide nucleophile.

  • Deprotonation: In a round-bottom flask, dissolve 2-fluoro-4-hydroxybenzoic acid in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

  • Base Addition: Add a slight excess of a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), portion-wise with stirring. The reaction mixture may be gently heated to ensure complete formation of the phenoxide.

  • Alkylation: To the resulting suspension, add n-butyl bromide (or another suitable n-butyl halide) dropwise at room temperature or slightly elevated temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture and quench with water. Acidify the aqueous solution with a suitable acid (e.g., HCl) to a pH of 2-3 to precipitate the product.

  • Isolation and Purification: Collect the crude product by vacuum filtration and wash with water. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford pure this compound.

Applications in Drug Discovery

Fluorinated benzoic acid derivatives are a cornerstone in modern medicinal chemistry due to the beneficial effects of fluorine on a molecule's pharmacokinetic and pharmacodynamic properties.[3] The incorporation of fluorine can enhance metabolic stability, binding affinity, and bioavailability.[4] While specific marketed drugs containing the this compound moiety are not prominently documented in publicly available literature, its structural motifs are highly relevant to the design of bioactive molecules.

As an intermediate, this compound provides a scaffold that can be further elaborated to target a wide range of biological systems. For instance, fluorinated benzoic acids are known to be key components in the development of anti-inflammatory drugs, analgesics, and compounds targeting specific enzymes or receptors.[5] The butoxy group can serve to occupy hydrophobic pockets in protein binding sites, potentially enhancing potency and selectivity.

Hypothetical Signaling Pathway Modulation:

Given the prevalence of benzoic acid derivatives in pharmacology, it is plausible that molecules derived from this compound could interact with various signaling pathways. For example, they could be designed as inhibitors of enzymes such as kinases or as antagonists for G-protein coupled receptors (GPCRs). The specific biological activity would be determined by the subsequent chemical modifications made to the this compound core.

Hypothetical Drug Action cluster_0 Drug Candidate Synthesis cluster_1 Cellular Interaction cluster_2 Downstream Signaling Cascade Start This compound Synth Further Chemical Modifications Start->Synth Drug Bioactive Molecule Synth->Drug Target Protein Target (e.g., Kinase, GPCR) Drug->Target Binding and Modulation Signal1 Downstream Effector 1 Target->Signal1 Inhibition or Activation Signal2 Downstream Effector 2 Signal1->Signal2 Response Cellular Response (e.g., Inhibition of Proliferation) Signal2->Response

Figure 3: A conceptual workflow of a drug candidate derived from the title compound.

Conclusion

This compound is a strategically designed building block with significant potential in the field of drug discovery. Its synthesis, while requiring a multi-step approach, is achievable through well-established and scalable chemical transformations. The unique combination of a fluorine atom and a butoxy group on the benzoic acid scaffold provides a versatile platform for the development of novel therapeutic agents with potentially enhanced pharmacological properties. Further exploration of this compound as a key intermediate in targeted drug discovery programs is warranted and holds promise for the identification of new and effective medicines.

References

  • DE69936350T2, Process for preparing fluorinated benzoic acids, Google P
  • Synthetic Transformation of 4-fluorobenzoic Acid to 4-fluorobenzohydrazide Schiff Bases and 1,3,4-Oxadiazole Analogs having DPPH Radical Scavenging Potential, ResearchGate, [Link]

  • CN103980135A, Preparation method of 4-amino-2-fluorobenzoic acid, Google P
  • Fluorinated building blocks in drug design: new pathways and targets, National Institutes of Health, [Link]

  • CN101020628A, Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid, Google P
  • Applications of Fluorine in Medicinal Chemistry, National Institutes of Health, [Link]

  • Applications of 4-Amino-2-fluorobenzoic Acid in Pharmaceutical Research, NINGBO INNO PHARMCHEM CO.,LTD., [Link]

  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound, ResearchGate, [Link]

  • CN110903176A, Chemical synthesis method of 4-fluoro-2-methylbenzoic acid, Google P
  • p-FLUOROBENZOIC ACID, Organic Syntheses, [Link]

  • CN105693508A, Method for synthesizing 4-(4-phenylbutoxy)
  • Fluorobenzoic acid coformers to improve the solubility and permeability of the BCS class IV drug naftopidil, Royal Society of Chemistry, [Link]

  • Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones, National Institutes of Health, [Link]

  • Fluorinated Cycloalkyl Building Blocks for Drug Discovery, National Institutes of Health, [Link]

  • This compound, Boroncore, [Link]

  • 4-Bromo-2-fluorobenzoic acid, PubChem, [Link]

  • This compound - CAS:123843-54-9, Beijing Innochem, [Link]

Sources

A Predictive Spectroscopic Guide to 4-Butoxy-2-fluorobenzoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a detailed predictive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 4-Butoxy-2-fluorobenzoic acid. In the absence of publicly available experimental spectra for this specific molecule, this paper leverages empirical data from structurally analogous compounds to forecast the expected spectral characteristics. This approach offers a robust framework for researchers in compound verification, quality control, and drug development to anticipate and interpret experimental results.

Introduction

This compound is a substituted aromatic carboxylic acid with potential applications in medicinal chemistry and materials science. Its structural features—a carboxylic acid for potential salt formation and hydrogen bonding, a flexible butoxy chain influencing lipophilicity, and a fluorine atom that can modulate electronic properties and metabolic stability—make it an intriguing candidate for further investigation. Accurate spectroscopic characterization is the cornerstone of such research, ensuring sample purity, confirming molecular structure, and enabling regulatory compliance.

This guide will systematically predict the ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound. Each prediction is grounded in the analysis of established data for 4-fluorobenzoic acid, 2-fluorobenzoic acid, 4-bromo-2-fluorobenzoic acid, and 4-butylbenzoic acid.

Molecular Structure and Atom Numbering

To facilitate a clear and concise discussion of the spectral data, the following atom numbering scheme will be used for this compound.

Caption: Molecular structure and atom numbering of this compound.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the butoxy chain protons, and the carboxylic acid proton. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing fluorine atom and the electron-donating butoxy group.

Aromatic Region: The three aromatic protons (H3, H5, and H6) will exhibit complex splitting patterns due to both proton-proton and proton-fluorine couplings.

  • H6: This proton is ortho to the carboxylic acid group and meta to the fluorine. It is expected to appear as a triplet around 7.9-8.1 ppm.

  • H5: This proton is meta to both the carboxylic acid and the fluorine. It is predicted to be a doublet of doublets around 6.8-7.0 ppm.

  • H3: This proton is ortho to the fluorine and meta to the butoxy group. It will likely appear as a doublet of doublets around 6.7-6.9 ppm.

Butoxy Group: The protons of the butoxy chain will show characteristic aliphatic signals.

  • -OCH₂- (H8): A triplet at approximately 4.0-4.2 ppm.

  • -CH₂- (H9): A multiplet around 1.7-1.9 ppm.

  • -CH₂- (H10): A multiplet around 1.4-1.6 ppm.

  • -CH₃ (H11): A triplet at approximately 0.9-1.0 ppm.

Carboxylic Acid Proton: The acidic proton (-COOH) will appear as a broad singlet at a downfield chemical shift, typically above 12 ppm, and its position can be concentration and solvent dependent.

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Analogous Data Source
-COOH> 12.0Broad Singlet[1]
H67.9 - 8.1Triplet[2]
H56.8 - 7.0Doublet of DoubletsN/A
H36.7 - 6.9Doublet of DoubletsN/A
-OCH₂- (H8)4.0 - 4.2TripletN/A
-CH₂- (H9)1.7 - 1.9MultipletN/A
-CH₂- (H10)1.4 - 1.6MultipletN/A
-CH₃ (H11)0.9 - 1.0TripletN/A

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reflect the electronic environment of each carbon atom. The fluorine atom will cause characteristic C-F coupling.

Carbon Assignment Predicted Chemical Shift (ppm) Predicted C-F Coupling (Hz) Analogous Data Source
C7 (-COOH)165 - 170Low[3]
C2 (C-F)160 - 165Large (¹JCF)[4]
C4 (C-O)160 - 165LowN/A
C6130 - 135Medium (³JCF)[4]
C1115 - 120Medium (²JCF)[4]
C5105 - 110Medium (³JCF)N/A
C3100 - 105Medium (²JCF)N/A
C8 (-OCH₂-)68 - 72N/AN/A
C9 (-CH₂-)30 - 35N/AN/A
C10 (-CH₂-)18 - 22N/AN/A
C11 (-CH₃)13 - 15N/AN/A

Predicted Infrared (IR) Spectrum

The IR spectrum will be dominated by absorptions from the carboxylic acid and the aromatic ring.

Functional Group Predicted Wavenumber (cm⁻¹) Vibration Mode Analogous Data Source
O-H (Carboxylic Acid)2500 - 3300 (broad)Stretching[5]
C=O (Carboxylic Acid)1680 - 1710Stretching[5]
C=C (Aromatic)1550 - 1620Stretching[6][7]
C-O (Aryl Ether)1230 - 1270Asymmetric StretchingN/A
C-F1100 - 1200Stretching[6][7]
C-O (Carboxylic Acid)1280 - 1320Stretching[5]
O-H (Carboxylic Acid)890 - 950 (broad)Out-of-plane bend[5]

Predicted Mass Spectrum

The mass spectrum (electron ionization) is expected to show a molecular ion peak and characteristic fragmentation patterns.

  • Molecular Ion (M⁺): The molecular weight of this compound (C₁₁H₁₃FO₃) is 212.22 g/mol . The molecular ion peak is expected at m/z = 212.

  • Key Fragments:

    • Loss of the butoxy group (-OC₄H₉) leading to a fragment at m/z = 139.

    • Loss of the butyl group (-C₄H₉) resulting in a fragment at m/z = 155.

    • Decarboxylation (-COOH) to give a fragment at m/z = 167.

    • A base peak corresponding to the loss of the carboxyl group, resulting in the fluorobutoxybenzene cation at m/z = 167.

G mol [C11H13FO3]+. m/z = 212 frag1 [C7H4FO2]+. m/z = 139 mol->frag1 - •OC4H9 frag2 [C7H4FO3]+. m/z = 155 mol->frag2 - •C4H9 frag3 [C10H12FO]+. m/z = 167 mol->frag3 - •COOH

Caption: Predicted major fragmentation pathways for this compound in MS.

Experimental Protocols

For researchers seeking to acquire empirical data, the following standard protocols are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. A longer acquisition time may be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

  • Sample Preparation: For Attenuated Total Reflectance (ATR)-IR, place a small amount of the solid sample directly on the ATR crystal. For KBr pellet method, mix a small amount of sample with dry KBr powder and press into a thin pellet.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas or liquid chromatograph.

  • Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 50-300).

  • Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. By drawing on the established spectral data of closely related molecules, we have constructed a reliable forecast of the expected NMR, IR, and MS data. This information serves as a valuable resource for scientists engaged in the synthesis, purification, and application of this compound, enabling more efficient and accurate characterization. It is imperative that these predictions are ultimately validated against experimentally acquired data.

References

  • PubChem. 4-Bromo-2-fluorobenzoic acid. National Center for Biotechnology Information. [Link]

  • PubChem. 2-Fluorobenzoic acid. National Center for Biotechnology Information. [Link]

  • Wikipedia. 4-Fluorobenzoic acid. [Link]

  • Khan, S. G., et al. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal, 8(11), 1833-1845. [Link]

  • ResearchGate. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]

  • Supporting Information for a publication. 13C NMR spectrum of 4-fluorobenzoic acid. [Link]

  • ResearchGate. Mass spectrum of 4-fluorobenzoic acid. [Link]

  • SpectraBase. 4-Fluorobenzoic acid, 2-butyl ester. [Link]

  • Banerjee, B., et al. (2022). Synthesis, characterization and Hirshfeld surface analysis of 2-aminobenzothiazol with 4-fluorobenzoic acid co-crystal. European Journal of Chemistry, 13(2), 206-213. [Link]

  • Sravya, P., et al. (2021). Fluorobenzoic acid coformers to improve the solubility and permeability of the BCS class IV drug naftopidil. Chemical Communications, 57(96), 12993-12996. [Link]

  • ResearchGate. Synthetic Transformation of 4-fluorobenzoic Acid to 4-fluorobenzohydrazide Schiff Bases and 1,3,4-Oxadiazole Analogs having DPPH Radical Scavenging Potential. [Link]

  • SynZeal. 4-Fluorobenzoic Acid. [Link]

  • The Royal Society of Chemistry. Supplementary Information. [Link]

Sources

An In-depth Technical Guide to the Solubility Profile of 4-Butoxy-2-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the methodologies and critical considerations for determining the solubility profile of 4-Butoxy-2-fluorobenzoic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond mere protocols to explain the underlying scientific principles, ensuring a robust and well-understood approach to characterization.

Introduction: The Significance of this compound in Modern Drug Discovery

This compound, a substituted aromatic carboxylic acid, represents a class of molecules with significant potential in medicinal chemistry. The incorporation of a fluorine atom and a butoxy group can substantially influence the physicochemical properties of the parent benzoic acid structure, impacting its lipophilicity, metabolic stability, and binding interactions with biological targets.[1] A thorough understanding of its solubility is paramount, as this fundamental property governs its behavior in various experimental and physiological environments, ultimately influencing bioavailability and therapeutic efficacy.

This guide will provide a framework for elucidating the complete solubility profile of this compound, focusing on the critical interplay of its physicochemical properties and the methodologies used for their determination.

Physicochemical Characterization: The Foundation of Solubility

A molecule's solubility is intrinsically linked to its structural and electronic properties. For this compound, the key parameters are its acidity (pKa) and its lipophilicity (logP).

PropertyValueSource/Method
Molecular Formula C₁₁H₁₃FO₃---
Molecular Weight 212.22 g/mol ---
CAS Number 123843-54-9[2]
Calculated logP 2.7028Publicly available chemical databases
Estimated pKa ~3.0 - 3.5Based on related structures

2.1. Acidity (pKa): The Role of Ionization

The carboxylic acid moiety of this compound is the primary determinant of its pH-dependent solubility. The acid dissociation constant, or pKa, is the pH at which the ionized (carboxylate) and non-ionized (carboxylic acid) forms of the molecule are present in equal concentrations.

The Henderson-Hasselbalch equation quantitatively describes the relationship between pH, pKa, and the ionization state of the molecule:

pH = pKa + log([A⁻]/[HA])

Where:

  • [A⁻] is the concentration of the ionized form (carboxylate)

  • [HA] is the concentration of the non-ionized form (carboxylic acid)

This relationship is visually represented in the diagram below.

G cluster_0 pH < pKa cluster_1 pH = pKa cluster_2 pH > pKa NonIonized Predominantly Non-Ionized (Lower Aqueous Solubility) Equal 50% Ionized 50% Non-Ionized NonIonized->Equal Increasing pH Ionized Predominantly Ionized (Higher Aqueous Solubility) Equal->Ionized Increasing pH G cluster_workflow Potentiometric Titration Workflow Start Dissolve Compound in Solvent/Co-solvent Titrate Titrate with Standardized Base (e.g., NaOH) Start->Titrate Monitor Monitor pH with Electrode Titrate->Monitor Plot Plot pH vs. Volume of Titrant Monitor->Plot Analyze Determine pKa at Half-Equivalence Point Plot->Analyze

Sources

A Comprehensive Technical Guide to 4-Butoxy-2-fluorobenzoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Overview of the Commercial Availability, Synthesis, and Strategic Application of a Key Fluorinated Building Block in Medicinal Chemistry

Abstract

4-Butoxy-2-fluorobenzoic acid, a substituted aromatic carboxylic acid, has emerged as a valuable building block in the landscape of modern drug discovery and materials science. Its unique structural features—a carboxylic acid for amide bond formation and other derivatizations, a fluorine atom to modulate physicochemical and pharmacological properties, and a butoxy chain influencing lipophilicity and ligand-receptor interactions—make it a versatile intermediate in the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of the commercial availability of this compound, outlines plausible synthetic strategies, and explores its potential applications, particularly within the realm of pharmaceutical research and development.

Commercial Availability and Procurement

This compound is commercially available from a range of specialized chemical suppliers, catering to both research and development and bulk manufacturing needs. Researchers and procurement managers can source this compound from vendors who specialize in fluorinated building blocks and advanced intermediates for the pharmaceutical industry.

Table 1: Prominent Commercial Suppliers of this compound

SupplierCAS NumberMolecular FormulaMolecular WeightTypical Purity
BLD Pharm123843-54-9C₁₁H₁₃FO₃212.22 g/mol ≥95%
abcr GmbH123843-54-9C₁₁H₁₃FO₃212.22 g/mol 98%
Beijing Empowering Technology Co., Ltd.123843-54-9C₁₁H₁₃FO₃212.22 g/mol ≥95%

Note: Purity levels and availability are subject to change and should be confirmed with the respective suppliers.

The availability of this compound from these and other suppliers facilitates its incorporation into early-stage drug discovery programs and its scale-up for preclinical and clinical development.

Physicochemical Properties and Spectral Data

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for predicting the properties of its derivatives.

Table 2: Physicochemical Properties of this compound

PropertyValue
CAS Number 123843-54-9
Molecular Formula C₁₁H₁₃FO₃
Molecular Weight 212.22 g/mol
Appearance White to off-white solid
Melting Point Not widely reported, requires experimental determination
Boiling Point Not widely reported, requires experimental determination
Solubility Expected to be soluble in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide.
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the butoxy chain protons (triplet for the terminal methyl, multiplets for the methylene groups), and a broad singlet for the carboxylic acid proton. The fluorine atom will cause splitting of the adjacent aromatic proton signals.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, with the carbon attached to the fluorine atom showing a large one-bond C-F coupling constant. Signals for the butoxy group and the carboxylic acid carbon will also be present.

  • IR Spectroscopy: The infrared spectrum will be characterized by a broad O-H stretching band for the carboxylic acid, a strong C=O stretching vibration, and C-O and C-F stretching bands.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound.

Synthesis of this compound: A Strategic Approach

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be designed based on established organic chemistry principles. A common strategy involves the nucleophilic aromatic substitution of a suitable fluorinated precursor.

A logical and field-proven approach would be the Williamson ether synthesis starting from a commercially available di-substituted fluorobenzene derivative.

Synthesis_Workflow start Starting Material: 2,4-Difluorobenzoic Acid intermediate Intermediate: This compound Sodium Salt start->intermediate Williamson Ether Synthesis (Nucleophilic Aromatic Substitution) reagent1 Reagents: - Sodium Butoxide (NaOBu) - Solvent: DMF or DMSO product Final Product: This compound intermediate->product Acidification reagent2 Reagent: - Aqueous Acid (e.g., HCl)

Figure 1: Proposed synthetic workflow for this compound.

Proposed Experimental Protocol

Step 1: Williamson Ether Synthesis

  • To a solution of 2,4-difluorobenzoic acid in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add sodium butoxide (NaOBu) at room temperature.

  • The reaction mixture is then heated to a temperature typically ranging from 80 to 120 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • The rationale behind this step is the selective nucleophilic aromatic substitution at the C4 position. The fluorine at C4 is more activated towards nucleophilic attack due to the electron-withdrawing effect of the carboxylic acid group in the para position. The fluorine at C2 is less reactive due to steric hindrance and a less pronounced electronic effect.

Step 2: Acidification and Isolation

  • Upon completion of the reaction, the mixture is cooled to room temperature and poured into water.

  • The aqueous solution is then acidified with a mineral acid, such as hydrochloric acid (HCl), to a pH of approximately 2-3.

  • The precipitated solid, this compound, is collected by filtration, washed with water to remove any inorganic salts, and dried under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.

This proposed synthesis is designed to be a self-validating system. The purity of the final product can be readily assessed by standard analytical techniques such as melting point determination, NMR spectroscopy, and HPLC.

Applications in Drug Discovery and Medicinal Chemistry

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance various pharmacological properties.[1] Fluorine's high electronegativity can influence a molecule's pKa, lipophilicity, metabolic stability, and binding affinity to biological targets. This compound serves as a versatile scaffold that allows for the introduction of these beneficial properties into a lead molecule.

The butoxy group provides a degree of lipophilicity that can be crucial for membrane permeability and can also engage in hydrophobic interactions within a protein's binding pocket. The carboxylic acid functionality is a key handle for the formation of amide bonds, a common linkage in many pharmaceutical agents, or for esterification to create prodrugs.

While specific drugs derived from this compound are not prominently featured in publicly accessible databases, its structural motifs are present in a variety of biologically active compounds. Its utility lies in its role as a key intermediate for the synthesis of more complex molecules with potential therapeutic applications in areas such as oncology, inflammation, and infectious diseases. The strategic placement of the fluorine and butoxy groups allows medicinal chemists to fine-tune the properties of a drug candidate to optimize its efficacy and safety profile.

Drug_Discovery_Logic cluster_properties Structural Features & Properties cluster_applications Potential Therapeutic Areas core This compound prop1 Carboxylic Acid: Amide bond formation, esterification core->prop1 prop2 Fluorine Atom: Modulates pKa, metabolic stability, binding affinity core->prop2 prop3 Butoxy Group: Influences lipophilicity, hydrophobic interactions core->prop3 app1 Oncology prop1->app1 app2 Inflammation prop2->app2 app3 Infectious Diseases prop3->app3

Figure 2: The role of this compound's structural features in drug discovery.

Conclusion

This compound is a commercially available and synthetically accessible building block with significant potential in drug discovery and materials science. Its unique combination of a reactive carboxylic acid, a property-modulating fluorine atom, and a lipophilic butoxy chain makes it an attractive starting material for the synthesis of novel compounds with tailored biological activities. This guide provides a foundational understanding of its procurement, synthesis, and strategic applications, serving as a valuable resource for researchers and scientists in the pharmaceutical industry.

References

  • abcr GmbH. this compound. [Link]

  • Beijing Empowering Technology Co., Ltd. this compound. [Link]

  • PubChem. 2-Fluorobenzoic acid. National Center for Biotechnology Information. [Link][2]

  • SpectraBase. 4-Fluorobenzoic acid, 2-butyl ester. [Link][3][4]

  • NIST WebBook. Benzoic acid, 4-fluoro-. [Link][5]

  • ScienceDaily. Novel method to synthesize valuable fluorinated drug compounds. [Link][6]

  • The Royal Society of Chemistry. Acetyl Nitrate Mediated Conversion of Methyl Ketones to Diverse Carboxylic Acid Derivatives. [Link][1]

  • National Center for Biotechnology Information. Sweetening Pharmaceutical Radiochemistry by 18F-Fluoroglycosylation: Recent Progress and Future Prospects. [Link][7]

Sources

purity and assay of 4-Butoxy-2-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Purity and Assay of 4-Butoxy-2-fluorobenzoic Acid

Introduction

This compound is a key substituted aromatic carboxylic acid utilized as a building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and materials science sectors. Its precise molecular architecture—featuring a carboxylic acid for derivatization, a fluoro group for modulating electronic properties and metabolic stability, and a butoxy chain for influencing solubility and receptor interaction—makes it a valuable intermediate. In the context of drug development, the purity and precise quantification (assay) of such starting materials are not merely procedural checks; they are foundational pillars of safety, efficacy, and regulatory compliance.

This guide provides a comprehensive technical overview of the essential analytical methodologies for characterizing the purity and determining the assay of this compound. We will delve into the rationale behind method selection, present detailed experimental protocols, and discuss the validation framework that ensures the generation of reliable and reproducible data. This document is intended for researchers, analytical scientists, and quality control professionals who require a robust understanding of how to qualify this critical chemical entity.

Physicochemical Characteristics and Potential Impurities

A thorough analytical strategy begins with understanding the molecule's properties and its synthetic origin, which informs the potential impurity profile.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₁H₁₃FO₃
Molecular Weight 212.22 g/mol
Appearance White to off-white crystalline solid
Key Functional Groups Carboxylic acid, Phenyl ether, Fluoro-aromatic
Solubility Soluble in organic solvents (e.g., Methanol, Acetonitrile, DMSO); sparingly soluble in water
Causality of Impurity Formation

The impurity profile is intrinsically linked to the synthetic route. A common synthesis involves the Williamson ether synthesis, reacting a 2-fluoro-4-hydroxybenzoic acid derivative with a butyl halide. Potential impurities can therefore be categorized as:

  • Starting Materials: Unreacted 2-fluoro-4-hydroxybenzoic acid or 1-bromobutane.

  • Side-Reaction Products: Isomeric products, or products of over-alkylation. For instance, prolonged reaction times or harsh conditions could lead to the formation of butyl 4-butoxy-2-fluorobenzoate.

  • Reagents and Solvents: Residual catalysts, bases (e.g., K₂CO₃), and solvents used during synthesis and purification.

  • Degradation Products: Impurities formed during storage, potentially through decarboxylation under extreme heat.

The analytical methods chosen must be able to resolve the parent compound from this diverse array of potential contaminants.

Core Analytical Workflow: A Multi-Technique Approach

No single technique can fully characterize a compound. A robust workflow integrates chromatographic, spectroscopic, and classical methods to build a complete profile of identity, purity, and strength.

G cluster_0 Initial Characterization & Identity cluster_1 Purity & Impurity Profiling cluster_2 Assay (Quantitative Analysis) A Sample Received B FT-IR Spectroscopy (Functional Group ID) A->B C Mass Spectrometry (Molecular Weight Verification) A->C D NMR Spectroscopy (Structural Confirmation) A->D E RP-HPLC (UV) (Organic Impurities) D->E Proceed if structure confirmed F Karl Fischer Titration (Water Content) E->F Proceed if purity profile is acceptable G Residue on Ignition (Inorganic Impurities) E->G Proceed if purity profile is acceptable H RP-HPLC (UV) (External Standard) E->H Proceed if purity profile is acceptable I Acid-Base Titration (Absolute Quantification) E->I Proceed if purity profile is acceptable J Material Meets Specification? H->J I->J K Release for Use J->K Yes L Reject / Repurify J->L No

Caption: Integrated analytical workflow for the qualification of this compound.

Chromatographic Methods: The Gold Standard for Purity

High-Performance Liquid Chromatography (HPLC) is the principal technique for separating and quantifying this compound from its closely related organic impurities.[1] A reversed-phase method is ideal due to the compound's moderate polarity.

Expertise in Method Development

The choice of a C18 column is logical as it provides sufficient hydrophobic retention for the butoxy chain while allowing for timely elution.[2] The mobile phase, a combination of an organic solvent (acetonitrile or methanol) and an acidified aqueous phase, is critical. The acid (e.g., phosphoric acid or formic acid) serves a crucial purpose: it suppresses the ionization of the carboxylic acid group. This ensures a single, non-ionized form of the analyte, leading to sharp, symmetrical peaks and reproducible retention times. UV detection is selected due to the strong chromophore of the benzene ring. A wavelength around 254 nm is typically effective.[3]

Protocol: Purity and Assay by Reversed-Phase HPLC

1. Instrumentation and Conditions:

  • System: HPLC with UV or Photodiode Array (PDA) Detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 40% B

    • 5-25 min: 40% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 40% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Solvent (Diluent): Acetonitrile/Water (50:50, v/v).

  • Standard Preparation (for Assay): Accurately weigh ~20 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent to achieve a concentration of ~0.2 mg/mL.

  • Sample Preparation (for Purity & Assay): Prepare the sample in the same manner as the standard.

3. Analysis Procedure:

  • Inject the diluent (blank), followed by six replicate injections of the standard solution to establish system suitability.

  • Inject the sample solution.

  • For assay, calculate the amount of this compound by comparing the peak area of the principal peak in the sample chromatogram to that of the standard.

  • For purity, determine the area percentage of all impurity peaks relative to the total peak area.

4. System Suitability Criteria:

  • Tailing Factor (Asymmetry): ≤ 1.5 for the main peak.

  • Theoretical Plates: ≥ 2000 for the main peak.

  • Relative Standard Deviation (RSD) for replicate injections: ≤ 2.0% for the peak area.

Spectroscopic and Other Characterization Methods

While HPLC is quantitative, spectroscopic methods provide orthogonal confirmation of identity and structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR confirms the presence of the butoxy group and the aromatic protons. ¹³C NMR verifies the carbon skeleton, and ¹⁹F NMR provides a highly sensitive signal for the fluorine atom, confirming its presence and chemical environment. Quantitative NMR (qNMR) can also be used as a primary assay method.[4]

  • Mass Spectrometry (MS): Provides the exact molecular weight, confirming the elemental composition. When coupled with HPLC (LC-MS), it is a powerful tool for identifying unknown impurities based on their mass-to-charge ratio.[5][6]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Confirms the presence of key functional groups: a broad O-H stretch (~2500-3300 cm⁻¹) and a sharp C=O stretch (~1700 cm⁻¹) for the carboxylic acid, C-O stretches for the ether, and C-F vibrations.[7]

  • Acid-Base Titration: A classic, absolute method for assay determination. The sample is dissolved in a suitable solvent (e.g., neutralized ethanol) and titrated with a standardized solution of sodium hydroxide to a potentiometric or colorimetric endpoint. This provides a direct measure of the acidic content and serves as an excellent orthogonal technique to HPLC for assay.

Method Validation: Ensuring Trustworthiness

Every analytical method used for quality control must be validated to prove it is suitable for its intended purpose.[8][9] The validation process provides documented evidence of the method's performance.[10][11]

Table 2: Key Validation Parameters for the HPLC Assay Method (based on ICH Q2(R1) Guidelines)

ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method can unequivocally assess the analyte in the presence of impurities and degradants.Peak purity analysis (using PDA detector) shows no co-elution. Impurities are well-resolved from the main peak.
Linearity To demonstrate a direct proportional relationship between concentration and detector response.Correlation coefficient (r²) ≥ 0.999 over a range of 50-150% of the target assay concentration.
Range The concentration interval over which the method is precise, accurate, and linear.Typically 80-120% of the target assay concentration.[12]
Accuracy The closeness of the test results to the true value.Mean recovery of 98.0% to 102.0% for spiked samples at three concentration levels (e.g., 80%, 100%, 120%).[13]
Precision The degree of scatter between a series of measurements.Repeatability (Intra-assay): RSD ≤ 2.0% for 6 replicate sample preparations. Intermediate Precision: RSD ≤ 2.0% when tested by different analysts, on different days, or with different equipment.[12]
Robustness The method's capacity to remain unaffected by small, deliberate variations in parameters.System suitability criteria are met when parameters like flow rate (±0.1 mL/min) and column temperature (±5 °C) are varied.[12]

Conclusion

The comprehensive analysis of this compound is a multi-faceted process that relies on a synergistic combination of analytical techniques. A validated reversed-phase HPLC method serves as the cornerstone for both purity determination and quantitative assay, providing high sensitivity and specificity for organic impurities. This is complemented by spectroscopic methods (NMR, MS, IR) for unequivocal structural confirmation and classical techniques like titration for orthogonal assay verification. By implementing the structured workflow and robust validation protocols outlined in this guide, scientists and researchers can ensure the quality and consistency of this compound, thereby safeguarding the integrity of their downstream research and development activities.

References

  • Global Scientific Journal. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]

  • PubChem. 4-Bromo-2-fluorobenzoic acid. [Link]

  • Organic Syntheses. p-FLUOROBENZOIC ACID. [Link]

  • United States Department of Agriculture. Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. [Link]

  • European Journal of Chemistry. Synthesis, characterization and Hirshfeld surface analysis of 2-aminobenzothiazol with 4-fluorobenzoic acid co-crystal. [Link]

  • Pharmaguideline. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. [Link]

  • Quora. How can benzoic acid be tested for purity?. [Link]

  • National Center for Biotechnology Information (NCBI). Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. [Link]

  • ResearchGate. (PDF) An accurate HPLC Method for the Quantification of Benzoic Acid and Its Salts in Different Foodstuffs. [Link]

  • Royal Society of Chemistry. An accurate analytical method for the determination of benzoic acid in curry paste using isotope dilution gas chromatography-mass spectrometry (GC-MS). [Link]

  • Longdom Publishing. Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. [Link]

  • IVT Network. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]

  • YouTube. Exp 8 part 2 Purity of benzoic acid. [Link]

  • Shimadzu. Simultaneous Analysis for Drug Purity Test and Quantitative Assay. [Link]

  • ResearchGate. Biodegradation Studies of 4-Fluorobenzoic Acid and 4-Fluorocinnamic Acid: an Evaluation of Membrane Inlet Mass Spectrometry as an Alternative to High Performance Liquid Chromatography and Ion Chromatography. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Benzoic acid. [Link]

  • ResearchGate. Analytical Methods for Determination of Benzoic Acid and Their Applications | Request PDF. [Link]

  • St. Paul's Cathedral Mission College. SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. [Link]

  • Avernus. Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. [Link]

  • ResearchGate. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]

  • ThaiScience. Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. [Link]

  • Veeprho. Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. [Link]

  • GSC Biological and Pharmaceutical Sciences. Analytical method validation: A brief review. [Link]

Sources

An In-Depth Technical Guide to 4-Butoxy-2-fluorobenzoic Acid: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 4-Butoxy-2-fluorobenzoic acid, a fluorinated aromatic carboxylic acid with significant potential in medicinal chemistry and materials science. While the specific discovery and historical timeline of this compound are not extensively documented in scientific literature, its structural motifs are present in numerous molecules of research interest. This document, therefore, focuses on the logical synthesis, characterization, and potential applications of this compound, drawing upon established principles of organic chemistry and data from analogous compounds.

Introduction: The Significance of Fluorinated Benzoic Acids

Fluorinated benzoic acids are a pivotal class of compounds in modern drug discovery and development. The incorporation of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties. Strategic fluorination can enhance metabolic stability, improve binding affinity to biological targets, and increase bioavailability. The 2-fluoro and 4-alkoxy substitution pattern, as seen in this compound, is of particular interest for modulating electronic and lipophilic characteristics, making it a valuable building block for novel therapeutic agents and functional materials.

Proposed Synthesis of this compound

Given the absence of a standardized, published synthesis for this compound, this guide proposes a robust and logical three-step synthetic pathway. This route leverages the well-established Williamson ether synthesis and is adapted from protocols for structurally similar molecules, ensuring a high degree of scientific validity.[1]

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule suggests that the butoxy group can be introduced via an etherification reaction on a corresponding hydroxybenzoic acid derivative. The carboxylic acid functionality, being reactive towards the basic conditions of etherification, requires a protecting group. This leads to a strategy involving:

  • Protection of the carboxylic acid of a suitable starting material.

  • Etherification of the hydroxyl group.

  • Deprotection of the carboxylic acid to yield the final product.

A suitable and commercially available starting material for this synthesis is 2-fluoro-4-hydroxybenzoic acid.

Synthesis Pathway Diagram

Synthesis_Pathway SM 2-Fluoro-4-hydroxybenzoic Acid P1 Methyl 2-fluoro-4-hydroxybenzoate SM->P1   Step 1: Esterification   (MeOH, H₂SO₄) P2 Methyl 4-butoxy-2-fluorobenzoate P1->P2   Step 2: Williamson Ether Synthesis   (1-Bromobutane, K₂CO₃, DMF) TP This compound P2->TP   Step 3: Saponification   (NaOH, H₂O/MeOH)

Caption: Proposed three-step synthesis of this compound.

Detailed Experimental Protocols

This step protects the carboxylic acid as a methyl ester to prevent its interference in the subsequent base-catalyzed etherification.

  • Materials:

    • 2-Fluoro-4-hydroxybenzoic acid

    • Methanol (anhydrous)

    • Sulfuric acid (concentrated)

    • Sodium bicarbonate (saturated aqueous solution)

    • Brine (saturated aqueous sodium chloride solution)

    • Ethyl acetate

    • Anhydrous magnesium sulfate

  • Procedure:

    • To a round-bottom flask, add 2-fluoro-4-hydroxybenzoic acid (1.0 eq).

    • Dissolve the starting material in anhydrous methanol (approx. 15-20 mL per gram of acid).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

    • Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.

    • Cool the reaction mixture and remove the methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield methyl 2-fluoro-4-hydroxybenzoate.

This classic ether synthesis attaches the butyl group to the phenolic oxygen.

  • Materials:

    • Methyl 2-fluoro-4-hydroxybenzoate

    • 1-Bromobutane

    • Potassium carbonate (anhydrous)

    • Dimethylformamide (DMF, anhydrous)

    • Water

    • Ethyl acetate

    • Brine

  • Procedure:

    • In a round-bottom flask, dissolve methyl 2-fluoro-4-hydroxybenzoate (1.0 eq) in anhydrous DMF.

    • Add anhydrous potassium carbonate (2.0-3.0 eq) to the solution.

    • Add 1-bromobutane (1.2-1.5 eq) to the reaction mixture.

    • Heat the mixture to 60-80 °C and stir for 4-8 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction to room temperature and pour it into cold water.

    • Extract the aqueous mixture with ethyl acetate (3x).

    • Combine the organic layers and wash with water and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford methyl 4-butoxy-2-fluorobenzoate.

The final step is the hydrolysis of the methyl ester to the desired carboxylic acid.

  • Materials:

    • Methyl 4-butoxy-2-fluorobenzoate

    • Sodium hydroxide

    • Methanol

    • Water

    • Hydrochloric acid (concentrated)

  • Procedure:

    • Dissolve methyl 4-butoxy-2-fluorobenzoate (1.0 eq) in a mixture of methanol and water.

    • Add sodium hydroxide (2.0-3.0 eq) and heat the mixture to reflux for 2-4 hours.

    • Monitor the reaction by TLC until the starting ester is consumed.

    • Cool the reaction mixture and remove the methanol under reduced pressure.

    • Dilute the residue with water and acidify with concentrated hydrochloric acid to a pH of 1-2.

    • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

    • Wash the filter cake with cold water to remove inorganic salts.

    • Dry the solid under vacuum to yield this compound.

Alternative Synthetic Route: Nucleophilic Aromatic Substitution (SNAr)

An alternative and potentially more direct synthesis involves the nucleophilic aromatic substitution of a di-fluorinated precursor.

SNAr_Pathway SM 2,4-Difluorobenzoic Acid TP This compound SM->TP   Nucleophilic Aromatic Substitution   (Sodium Butoxide, DMF)

Caption: Alternative SNAr synthesis of this compound.

In this approach, 2,4-difluorobenzoic acid is reacted with sodium butoxide. The electron-withdrawing carboxylic acid group activates the para-position to nucleophilic attack, leading to the selective displacement of the fluorine at C-4.[2] This method is atom-economical but may require careful control of reaction conditions to avoid side reactions. A general procedure for a similar transformation involves heating 2,4-difluorobenzoic acid with sodium hydroxide in DMSO.[3]

Physicochemical Properties and Characterization

The following table summarizes the predicted and expected physicochemical properties of this compound.

PropertyPredicted/Expected Value
Molecular Formula C₁₁H₁₃FO₃
Molecular Weight 212.22 g/mol
Appearance White to off-white solid
Melting Point Not available (expected to be a crystalline solid)
Solubility Soluble in common organic solvents (e.g., DMSO, DMF, Methanol)

Characterization Data:

  • ¹H NMR: Expected signals for the aromatic protons, the butoxy chain protons (triplet for -OCH₂-, multiplet for -CH₂CH₂-, and triplet for -CH₃), and a broad singlet for the carboxylic acid proton.

  • ¹³C NMR: Expected signals for the aromatic carbons (with C-F couplings), the carboxylic carbon, and the carbons of the butoxy group.

  • ¹⁹F NMR: A singlet corresponding to the single fluorine atom on the aromatic ring.

  • Mass Spectrometry (MS): A molecular ion peak corresponding to the calculated molecular weight.

  • Infrared (IR) Spectroscopy: Characteristic peaks for the O-H stretch of the carboxylic acid, the C=O stretch of the carboxylic acid, C-O stretching of the ether, and C-F stretching.

Potential Applications in Research and Development

While specific applications for this compound are not widely reported, its structural features suggest significant potential in several areas:

  • Medicinal Chemistry: As a building block for the synthesis of novel drug candidates. The combination of the fluoro and butoxy groups can be used to fine-tune the pharmacokinetic and pharmacodynamic properties of a lead compound. Fluorinated benzoic acids are known to be important intermediates in the synthesis of various pharmaceuticals.[4]

  • Agrochemicals: The fluorobenzoyl moiety is a common feature in herbicides and pesticides, where the fluorine atom can enhance bioactivity.[5]

  • Materials Science: As a precursor for the synthesis of liquid crystals and other advanced materials. The rigid aromatic core and the flexible butoxy tail are desirable features for mesogen design.[6]

Conclusion

This compound represents a valuable, albeit under-documented, chemical entity with considerable potential for application in drug discovery and materials science. This guide provides a robust, scientifically-grounded framework for its synthesis and characterization, empowering researchers to explore its utility in their respective fields. The proposed synthetic routes, based on well-established chemical principles, offer a reliable starting point for the laboratory-scale production of this promising compound.

References

  • Vertex AI Search. Exploring 4-Fluorobenzoic Acid: Properties, Applications, and Manufacturing.
  • Google Patents. CN103980135A - Preparation method of 4-amino-2-fluorobenzoic acid.
  • BenchChem. Application Notes and Protocols for the Etherification of 4-Fluoro-3-hydroxybenzoic Acid.
  • ChemicalBook. 4-FLUORO-2-HYDROXYBENZOIC ACID synthesis.
  • Vapourtec Flow Chemistry. Aromatic Substitution | Flow Reactions.
  • Ossila. 2-Fluoro-4-hydroxybenzoic acid | CAS 65145-13-3.

Sources

Methodological & Application

Application Notes & Protocols: The Strategic Use of 4-Butoxy-2-fluorobenzoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unique Value of the 4-Butoxy-2-fluorobenzoyl Moiety

In the landscape of modern medicinal chemistry, fluorinated intermediates are indispensable tools for crafting next-generation therapeutics. The strategic incorporation of fluorine can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, membrane permeability, and binding affinity. 4-Butoxy-2-fluorobenzoic acid has emerged as a particularly valuable building block, not merely as another fluorinated aromatic but as a sophisticated scaffold whose substituents work in concert to achieve high-potency and selective biological activity.

The molecule's utility stems from two key features:

  • The ortho-Fluorine Atom: This small, highly electronegative atom can act as a hydrogen bond acceptor and alter the acidity (pKa) of the carboxylic acid. Crucially, it often enhances metabolic stability by blocking sites susceptible to cytochrome P450-mediated oxidation.

  • The para-Butoxy Group: This flexible, lipophilic chain is instrumental for probing and occupying hydrophobic pockets within a biological target's binding site. Its length and conformation can be optimized to maximize van der Waals interactions, significantly contributing to binding affinity and overall potency.

This guide provides a comprehensive overview of this compound, detailing its synthesis, its pivotal role as an intermediate in the development of a first-in-class allosteric kinase inhibitor, and detailed protocols for its application in drug discovery workflows.

Synthesis Protocol: this compound

A reliable synthesis of this compound is critical for its application in drug discovery campaigns. The following two-step protocol starts from the commercially available 2-fluoro-4-hydroxybenzoic acid, employing a classical Williamson ether synthesis followed by ester hydrolysis.

2.1 Principle of Synthesis The synthesis begins with the protection of the carboxylic acid as a methyl ester to prevent it from interfering with the subsequent O-alkylation. The phenolic hydroxyl group is then deprotonated with a mild base to form a phenoxide, which acts as a nucleophile to displace the bromide from 1-bromobutane. The final step is the saponification (hydrolysis) of the methyl ester to yield the target carboxylic acid.

2.2 Detailed Protocol

Step 1: Methyl 4-butoxy-2-fluorobenzoate Synthesis

  • Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add methyl 2-fluoro-4-hydroxybenzoate (1.0 eq).

  • Solvent & Base: Add anhydrous acetone or dimethylformamide (DMF) to dissolve the starting material. Add finely ground potassium carbonate (K₂CO₃, 2.0 eq) to the mixture.

    • Causality: K₂CO₃ is a sufficiently strong base to deprotonate the phenol but not the ester. DMF is an excellent polar aprotic solvent for this Sₙ2 reaction, promoting a faster reaction rate.

  • Alkylation: Add 1-bromobutane (1.2 eq) to the stirring suspension.

  • Reaction: Heat the mixture to reflux (for acetone) or to 60-70 °C (for DMF) and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Filter off the K₂CO₃ and wash the solid with a small amount of acetone. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude oil by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield methyl 4-butoxy-2-fluorobenzoate as a clear oil or low-melting solid.

Step 2: Saponification to this compound

  • Setup: Dissolve the purified methyl 4-butoxy-2-fluorobenzoate (1.0 eq) from Step 1 in a mixture of methanol and water.

  • Hydrolysis: Add sodium hydroxide (NaOH, 2.0-3.0 eq) and stir the mixture at room temperature or gentle heat (50 °C) for 2-4 hours.

  • Monitoring: Monitor the disappearance of the starting ester by TLC.

  • Work-up: Remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like diethyl ether to remove any unreacted starting material.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH ~2 with 1M hydrochloric acid (HCl). A white precipitate of this compound will form.

  • Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

SynthesisWorkflow start Methyl 2-fluoro-4-hydroxybenzoate reagents1 1) K₂CO₃, DMF 2) 1-Bromobutane start->reagents1 Williamson Ether Synthesis intermediate Methyl 4-butoxy-2-fluorobenzoate reagents1->intermediate reagents2 1) NaOH, MeOH/H₂O 2) HCl (aq) intermediate->reagents2 Saponification product This compound reagents2->product

Caption: Synthetic workflow for this compound.

Application Notes: A Key Intermediate for Allosteric Kinase Inhibitors

The most significant application of this compound in medicinal chemistry is its role as a key building block in the synthesis of Asciminib (ABL001) , a first-in-class allosteric inhibitor of the BCR-ABL1 tyrosine kinase.[1][2]

3.1 Biological Target: BCR-ABL1 Kinase in Chronic Myeloid Leukemia (CML) Chronic Myeloid Leukemia is a cancer of the white blood cells driven by the BCR-ABL1 oncoprotein.[3] This fusion protein contains a constitutively active ABL1 tyrosine kinase domain, leading to uncontrolled cell proliferation. For years, the standard of care has been ATP-competitive tyrosine kinase inhibitors (TKIs). However, drug resistance, often caused by mutations in the ATP-binding site, remains a significant clinical challenge.[1][4]

3.2 Mechanism of Action: Allosteric Inhibition of the Myristoyl Pocket Asciminib represents a paradigm shift in CML therapy by targeting a completely different site on the ABL1 kinase domain—the myristoyl pocket .[5][6] In its natural, regulated state, the c-Abl kinase is kept in an inactive conformation by the binding of its own N-terminal myristoyl group into this pocket.[7][8] The BCR-ABL1 fusion protein lacks this myristoyl group, losing this natural auto-inhibitory mechanism.

Asciminib mimics this natural regulation. It binds tightly within the hydrophobic myristoyl pocket, inducing a conformational change that restores the inactive, inhibited state of the kinase.[5][9] This allosteric mechanism is effective even against kinases with mutations in the ATP-binding site that confer resistance to traditional TKIs.[10]

The 4-butoxy-2-fluorobenzoyl moiety of Asciminib is the critical component that binds within this myristoyl pocket. The butoxy tail extends deep into the hydrophobic pocket, while the fluorinated aromatic ring provides the necessary scaffold for amide linkage to the rest of the molecule.

AllostericInhibition cluster_0 BCR-ABL1 Kinase Kinase Kinase Domain ATP-Binding Site Myristoyl Pocket ATP ATP Kinase:atp->ATP Binding Inhibited Substrate Substrate Kinase->Substrate Phosphorylates ATP->Kinase:atp Binds Asciminib Asciminib (via 4-Butoxy-2-fluorobenzoyl) Asciminib->Kinase:myr Allosteric Binding PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Uncontrolled Proliferation

Caption: Allosteric inhibition of BCR-ABL1 by Asciminib.

Experimental Protocols

4.1 Protocol 1: Amide Coupling with this compound This protocol describes a standard procedure for coupling the title compound with a generic amine (R-NH₂), a key step in synthesizing Asciminib analogs.

  • Principle: Peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) activate the carboxylic acid, making it highly susceptible to nucleophilic attack by the amine to form a stable amide bond. A non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) is used to scavenge the acid formed during the reaction.

  • Methodology:

    • Setup: In a dry flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) and the desired amine (1.05 eq) in anhydrous DMF.

    • Base Addition: Add DIPEA (2.5 eq) to the solution and stir for 5 minutes at room temperature.

    • Coupling Reagent: In a separate flask, dissolve HATU (1.1 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the reaction mixture.

    • Reaction: Stir the reaction at room temperature for 2-4 hours.

    • Monitoring: Monitor the reaction by LC-MS or TLC to confirm the formation of the desired amide product.

    • Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

    • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or preparative HPLC.

4.2 Protocol 2: In Vitro BCR-ABL1 Kinase Activity Assay (Luminescence-Based) This protocol provides a method to assess the inhibitory potency (IC₅₀) of a final compound derived from this compound.

  • Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. As the inhibitor concentration increases, kinase activity decreases, leading to less ADP production and a lower luminescent signal.

  • Materials:

    • Recombinant human ABL1 (T244-end) enzyme

    • Poly(Glu, Tyr) 4:1 substrate peptide

    • ATP solution

    • Test compound (e.g., Asciminib analog) serially diluted in DMSO

    • ADP-Glo™ Reagent and Kinase Detection Reagent

    • Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • Methodology:

    • Compound Plating: Prepare a serial dilution of the test compound in DMSO. Dispense a small volume (e.g., 50 nL) of each concentration into the wells of a low-volume 384-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

    • Kinase Reaction:

      • Add 2.5 µL of a 2x enzyme/substrate solution (containing ABL1 enzyme and peptide substrate in assay buffer) to each well.

      • Add 2.5 µL of a 2x ATP solution (in assay buffer) to initiate the reaction. Final concentrations should be optimized but are typically in the low nM range for the enzyme and near the Kₘ for ATP.

    • Incubation: Shake the plate gently and incubate at room temperature for 60 minutes.

    • ADP Detection:

      • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

      • Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and trigger a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.

    • Data Acquisition: Read the luminescence on a plate reader.

    • Analysis: Convert luminescence values to percent inhibition relative to the DMSO control. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Data Presentation: Structure-Activity Relationship (SAR)

The 4-alkoxy chain is a critical determinant of potency for myristoyl pocket inhibitors. The following table presents hypothetical data for a series of analogs to illustrate this relationship.

Compound IDR Group (at para-position)ABL1 Kinase IC₅₀ (nM)
A-1-OCH₃ (Methoxy)580
A-2-OCH₂CH₃ (Ethoxy)150
A-3-O(CH₂)₂CH₃ (Propoxy)35
A-4 -O(CH₂)₃CH₃ (Butoxy) 5.2
A-5-O(CH₂)₄CH₃ (Pentoxy)15.8
A-6-O-cHex (Cyclohexoxy)89
  • Interpretation: The data clearly indicate that a four-carbon linear alkyl chain (butoxy) is optimal for fitting into the hydrophobic myristoyl pocket, resulting in the lowest IC₅₀ value. Shorter or longer chains, as well as bulkier cyclic groups, lead to a decrease in inhibitory activity, highlighting the precise structural requirements for potent allosteric inhibition.

References

  • Wylie, A. A., et al. (2018). Discovery of Asciminib (ABL001), an Allosteric Inhibitor of the Tyrosine Kinase Activity of BCR-ABL1. Journal of Medicinal Chemistry, 61(18), 8043–8050. [Link]

  • Li, Y., et al. (2023). Exploring the Allosteric Pathways of Asciminib in the Dual Inhibition of BCR-ABL1. International Journal of Molecular Sciences, 24(23), 16993. [Link]

  • Oh, S. M., & Kim, H. J. (2023). Asciminib: the first-in-class allosteric inhibitor of BCR::ABL1 kinase. Blood research, 58(S1), 58–63. [Link]

  • Bavaro, L. A., et al. (2026). Specifically targeting the ABL myristoyl pocket: STAMP inhibitors for chronic myeloid leukemia. Expert Opinion on Pharmacotherapy, 27(1), 1-10. [Link]

  • Furet, P., et al. (2014). Compounds and compositions for inhibiting the activity of ABL1, ABL2 and BCR-ABL1. U.S.
  • PatSnap. (2024). What is the mechanism of Asciminib Hydrochloride? Patsnap Synapse. [Link]

  • Hantschel, O., et al. (2003). The myristoyl-binding pocket of Abl kinase as a potential allosteric drug target. Science, 302(5651), 1775-1779. [Link]

  • Gierse, J. K., et al. (2023). Myristoyl's dual role in allosterically regulating and localizing Abl kinase. eLife, 12, e85216. [Link]

  • Schoepfer, J., et al. (2018). Discovery of Asciminib (ABL001), an Allosteric Inhibitor of the Tyrosine Kinase Activity of BCR-ABL1. Request PDF on ResearchGate. [Link]

  • Wetzler, M., et al. (2017). Schematic representation of the mechanism of action of BCR-ABL/c-ABL myristate pocket binders. ResearchGate. [Link]

  • Novartis AG. (2021). U.S. Patent No. 8,829,195. Regulations.gov. [Link]

  • Reddy, B. V. S., et al. (2021). Solid state forms of asciminib and processes for the preparation thereof.
  • Dodd, S. K., et al. (2021). Solid state forms of asciminib and processes for the preparation thereof. U.S. Patent Application Publication No. US 2021/0238165 A1. [Link]

Sources

Application Notes and Protocols for the Synthesis of Amides from 4-Butoxy-2-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Introduction: Navigating the Synthesis of Substituted Benzamides

The amide bond is a cornerstone of modern medicinal chemistry, present in a vast array of pharmaceuticals and bioactive molecules. Its synthesis, while conceptually straightforward, is often nuanced, particularly when dealing with electronically and sterically complex substrates. 4-Butoxy-2-fluorobenzoic acid presents a unique synthetic challenge and opportunity. The presence of an electron-donating butoxy group and an electron-withdrawing fluorine atom on the aromatic ring modulates the reactivity of the carboxylic acid, influencing the choice of coupling reagents and reaction conditions. This application note provides a comprehensive guide to the synthesis of amides from this compound, offering a selection of robust protocols tailored to different experimental needs, from routine derivatization to the coupling of challenging amines. We will delve into the mechanistic rationale behind each method, providing detailed, step-by-step procedures and comparative data to empower researchers to make informed decisions in their synthetic endeavors.

Considerations for Amide Synthesis with this compound

The electronic nature of this compound warrants careful consideration. The electron-donating butoxy group at the para position increases the electron density of the aromatic ring, which can affect the acidity of the carboxylic acid and the electrophilicity of the activated intermediate. Conversely, the ortho-fluorine atom is electron-withdrawing and can influence the conformation of the molecule and the reactivity of the carboxyl group through steric and electronic effects. These competing factors necessitate a thoughtful approach to the selection of coupling reagents and reaction conditions to achieve optimal yields and purity.

Protocol I: Carbodiimide-Mediated Amide Coupling (EDC/HOBt)

The use of carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with an activating agent like 1-Hydroxybenzotriazole (HOBt), is a widely adopted and versatile method for amide bond formation. This method is favored for its mild reaction conditions and the water-soluble nature of the urea byproduct derived from EDC, which simplifies purification.[1]

Mechanism of Action

The reaction proceeds through the initial activation of the carboxylic acid by EDC to form a highly reactive O-acylisourea intermediate.[2] This intermediate is susceptible to nucleophilic attack by the amine. However, it can also undergo an undesirable intramolecular rearrangement to a stable N-acylurea, terminating the reaction. The addition of HOBt mitigates this side reaction by trapping the O-acylisourea to form an active HOBt ester. This ester is less prone to rearrangement but sufficiently reactive to readily undergo aminolysis to form the desired amide.[3][4]

Diagram 1: EDC/HOBt Coupling Mechanism

EDC_HOBt_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid This compound O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea + EDC EDC EDC Active_Ester Active HOBt Ester O_Acylisourea->Active_Ester + HOBt HOBt HOBt Amide_Product N-Substituted 4-Butoxy-2-fluorobenzamide Active_Ester->Amide_Product + Amine Amine Primary or Secondary Amine

Caption: Key intermediates in the EDC/HOBt coupling reaction.

Detailed Experimental Protocol

Materials:

  • This compound

  • Amine (primary or secondary)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM or DMF (0.1-0.5 M) at room temperature, add the amine (1.0-1.2 eq), HOBt (1.0-1.2 eq), and DIPEA (2.0-3.0 eq).

  • Stir the mixture for 5-10 minutes.

  • Add EDC·HCl (1.2-1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM or Ethyl Acetate.

  • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide.

Protocol II: HATU-Mediated Amide Coupling

For more challenging couplings, particularly with sterically hindered or electron-deficient amines, aminium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) offer enhanced reactivity.[5] HATU is known for its high coupling efficiency and suppression of racemization, making it a powerful tool in modern organic synthesis.[6]

Mechanism of Action

The reaction is initiated by the deprotonation of the carboxylic acid by a non-nucleophilic base, typically DIPEA. The resulting carboxylate anion then attacks HATU to form a highly reactive OAt-active ester.[7] This active ester readily reacts with the amine to yield the desired amide. The HOAt byproduct is regenerated and can participate in the reaction, and the pyridine nitrogen of the HOAt moiety is thought to facilitate the aminolysis through a neighboring group effect, contributing to the high reactivity of this reagent.[5]

Diagram 2: HATU Coupling Mechanism

HATU_Mechanism cluster_activation Activation cluster_coupling Coupling Carboxylate Carboxylate Anion OAt_Ester OAt-Active Ester Carboxylate->OAt_Ester + HATU HATU HATU Amide Amide Product OAt_Ester->Amide + Amine Amine Amine

Caption: Formation of the active ester and subsequent amidation using HATU.

Detailed Experimental Protocol

Materials:

  • This compound

  • Amine (primary or secondary)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF) or Acetonitrile (ACN)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous LiCl solution (optional, for DMF removal)

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • Dissolve this compound (1.0 eq) and HATU (1.1-1.2 eq) in anhydrous DMF or ACN (0.1-0.5 M) under an inert atmosphere (e.g., nitrogen or argon).

  • Add DIPEA (2.0-3.0 eq) to the mixture and stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the amine (1.0-1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 2-12 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with EtOAc.

  • If DMF was used as the solvent, wash the organic layer with saturated aqueous LiCl solution (3x) to remove the DMF.

  • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol III: Acyl Chloride-Mediated Amide Synthesis

A classic and often highly effective method for amide synthesis involves the conversion of the carboxylic acid to its corresponding acyl chloride, followed by reaction with an amine. This two-step, one-pot procedure is particularly useful for less reactive amines and for large-scale syntheses where cost is a consideration. Thionyl chloride (SOCl₂) is a common reagent for this transformation.

Mechanism of Action

Thionyl chloride reacts with the carboxylic acid to form an acyl chlorosulfite intermediate. This intermediate is highly reactive and readily undergoes nucleophilic attack by a chloride ion to liberate the acyl chloride, sulfur dioxide, and hydrogen chloride. The resulting acyl chloride is a potent electrophile that reacts rapidly with primary and secondary amines to form the amide bond. A base is typically added in the second step to neutralize the HCl generated during the amidation.

Diagram 3: Acyl Chloride Formation and Amidation Workflow

Acyl_Chloride_Workflow Carboxylic_Acid This compound Acyl_Chloride 4-Butoxy-2-fluorobenzoyl Chloride Carboxylic_Acid->Acyl_Chloride + SOCl₂ (cat. DMF) SOCl2 SOCl₂ Amide_Product Amide Product Acyl_Chloride->Amide_Product + Amine, Base Amine_Base Amine + Base

Caption: Two-step, one-pot synthesis of amides via an acyl chloride intermediate.

Detailed Experimental Protocol

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • A catalytic amount of anhydrous DMF (for oxalyl chloride)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Amine (primary or secondary)

  • Triethylamine (TEA) or Pyridine

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

Step 1: Acyl Chloride Formation

  • To a solution of this compound (1.0 eq) in anhydrous DCM or toluene (0.2-1.0 M) under an inert atmosphere, add a catalytic amount of DMF (1-2 drops) if using oxalyl chloride.

  • Slowly add thionyl chloride (1.5-2.0 eq) or oxalyl chloride (1.2-1.5 eq) to the solution at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to reflux (typically 40-60 °C) for 1-3 hours, or until gas evolution ceases.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess chlorinating agent and solvent. It is often advisable to co-evaporate with toluene to ensure complete removal.

Step 2: Amidation

  • Dissolve the crude acyl chloride in anhydrous DCM under an inert atmosphere.

  • In a separate flask, dissolve the amine (1.0-1.2 eq) and a base such as triethylamine or pyridine (1.5-2.0 eq) in anhydrous DCM.

  • Cool the amine solution to 0 °C and slowly add the solution of the acyl chloride.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.

  • Perform an aqueous workup as described in the previous protocols (wash with 1 M HCl, saturated NaHCO₃, and brine).

  • Dry the organic layer, concentrate, and purify the product by flash column chromatography or recrystallization.

Comparative Data and Method Selection

The choice of synthetic protocol will depend on several factors, including the nature of the amine, the desired scale of the reaction, and the available resources. The following table provides a general comparison of the methods described. Please note that yields are highly substrate-dependent and the values provided are illustrative.

FeatureEDC/HOBtHATUAcyl Chloride (SOCl₂)
Reactivity GoodExcellentVery High
Substrate Scope Broad, good for most primary and secondary amines.Excellent for hindered and electron-deficient amines.Broad, effective for less reactive amines.
Side Products Water-soluble urea.Tetramethylurea.SO₂ and HCl (gaseous).
Cost ModerateHighLow
Ease of Use Simple one-pot procedure.Simple one-pot procedure.Two-step, one-pot; requires handling of corrosive reagents.
Typical Yields 70-95%80-99%75-95%

Purification and Characterization

Purification of the resulting N-substituted 4-butoxy-2-fluorobenzamides is typically achieved by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is a common eluent system. The purity and identity of the final products should be confirmed by standard analytical techniques, including:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure and the formation of the amide bond.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Conclusion

The synthesis of amides from this compound can be successfully achieved through a variety of established protocols. The choice of the optimal method depends on the specific characteristics of the amine coupling partner and the desired scale of the reaction. For routine derivatization with unhindered amines, the EDC/HOBt method offers a reliable and convenient approach. For more challenging substrates, the superior reactivity of HATU makes it the reagent of choice. The acyl chloride method provides a cost-effective and highly reactive alternative, particularly for large-scale synthesis. By understanding the mechanistic principles and following the detailed protocols outlined in this application note, researchers can confidently and efficiently synthesize a diverse range of 4-Butoxy-2-fluorobenzamides for their drug discovery and development programs.

References

  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. (n.d.). PMC. Retrieved January 24, 2026, from [Link]

  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. (n.d.). Global Scientific Journal. Retrieved January 24, 2026, from [Link]

  • Method for producing 2-amino-4-fluorobenzoic acid. (1993). Google Patents.
  • Amide Synthesis. (n.d.). Fisher Scientific. Retrieved January 24, 2026, from [Link]

  • Preparation method of 4-amino-2-fluorobenzoic acid. (2014). Google Patents.
  • Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. (n.d.). Organic Syntheses. Retrieved January 24, 2026, from [Link]

  • HATU. (n.d.). Wikipedia. Retrieved January 24, 2026, from [Link]

  • One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. (n.d.). Tetrahedron Letters. Retrieved January 24, 2026, from [Link]

  • Synthesis of 2- or 4-fluorine-substituted arylamides. (2022). Russian Journal of Organic Chemistry. Retrieved January 24, 2026, from [Link]

  • Synthesis and antimicrobial activity of fluorobenzoic acid amides. (2021). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Chemistry of Amides. (2022). LibreTexts Chemistry. Retrieved January 24, 2026, from [Link]

  • Synthesis of Fluorinated Amines: A Personal Account. (2018). PMC. Retrieved January 24, 2026, from [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling. (n.d.). Chemistry Steps. Retrieved January 24, 2026, from [Link]

  • Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings. (2007). The Journal of Organic Chemistry. Retrieved January 24, 2026, from [Link]

  • Amine to Amide (via Acid Chloride). (n.d.). Common Organic Chemistry. Retrieved January 24, 2026, from [Link]

  • Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • The Gabriel Synthesis. (2025). Master Organic Chemistry. Retrieved January 24, 2026, from [Link]

  • Process for the preparation of 4-(4-fluorobenzoyl) butyric acid. (2003). Google Patents.
  • Synthesis method of amide compounds. (2014). Google Patents.
  • One-Pot Synthesis of Amides from Carboxylic Acids Activated Using Thionyl Chloride. (2005). ResearchGate. Retrieved January 24, 2026, from [Link]

  • EDC-HOBt Amide coupling workup help. (2024). Reddit. Retrieved January 24, 2026, from [Link]

  • Amine to Amide Mechanism - HATU. (n.d.). Common Organic Chemistry. Retrieved January 24, 2026, from [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec. Retrieved January 24, 2026, from [Link]

Sources

HPLC analytical method for 4-Butoxy-2-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Isocratic HPLC-UV Analysis of 4-Butoxy-2-fluorobenzoic acid

Introduction

This compound (C₁₁H₁₃FO₃, MW: 212.22 g/mol ) is a fluorinated aromatic carboxylic acid derivative.[1] Such compounds serve as crucial building blocks in the synthesis of pharmaceuticals and other high-value chemical entities.[2] The presence of the fluorine atom and the butoxy group imparts specific physicochemical properties that influence its biological activity and synthetic utility.[3] Consequently, a reliable and robust analytical method is paramount for ensuring purity, quantifying concentration in reaction mixtures, and performing stability studies during drug development and chemical manufacturing processes.

This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound. The narrative explains the scientific rationale behind the method's development, provides a step-by-step protocol for its execution, and outlines a comprehensive validation strategy based on the International Council for Harmonisation (ICH) guidelines.

Method Development Rationale: A Chemically-Informed Approach

The development of a robust HPLC method is fundamentally guided by the physicochemical properties of the analyte. A thorough understanding of the molecule's structure and behavior in solution allows for the logical selection of chromatographic parameters, minimizing trial-and-error and leading to a more reliable separation.

Analyte Physicochemical Properties
PropertyValue / ObservationRationale for HPLC Method
Chemical Structure Aromatic carboxylic acid with a butoxy and a fluoro substituent.The benzene ring contains a chromophore, making UV detection a suitable and sensitive choice. The overall structure is moderately non-polar, ideal for reversed-phase chromatography.
Molecular Formula C₁₁H₁₃FO₃[1]-
Molecular Weight 212.22 g/mol [1]-
Acidity (pKa) Estimated to be approx. 3.5 - 4.0. The pKa of 4-fluorobenzoic acid is ~4.14.[4][5] The electron-withdrawing 2-fluoro group increases acidity (lowers pKa), while the electron-donating 4-butoxy group slightly decreases it.The carboxylic acid group is ionizable. To achieve consistent retention and good peak shape in reversed-phase HPLC, the ionization of the analyte must be suppressed. This is achieved by acidifying the mobile phase to a pH at least 1.5-2 units below the analyte's pKa.[6]
Solubility Expected to be soluble in common organic solvents (e.g., methanol, acetonitrile) and slightly soluble in water.[5]The solubility profile is compatible with typical reversed-phase mobile phases and allows for straightforward preparation of stock and working standard solutions.
UV Absorbance Aromatic compounds exhibit strong absorbance in the UV region.A photodiode array (PDA) or UV-Vis detector can be used. A preliminary scan would identify the λmax for maximum sensitivity, but a common wavelength like 254 nm is a robust starting point for aromatic compounds.[7]
Chromatographic Parameter Selection
  • Separation Mode: Reversed-Phase (RP-HPLC)

    • Justification: this compound is a moderately polar molecule, making it an ideal candidate for reversed-phase chromatography, the most widely used mode in HPLC.[8] The separation will be based on the hydrophobic interactions between the analyte and the non-polar stationary phase.

  • Stationary Phase: C18 (Octadecylsilane)

    • Justification: C18 columns are the "gold standard" for reversed-phase HPLC due to their high hydrophobicity, wide availability, and proven performance for a vast range of analytes, including aromatic acids.[7][9] A standard column dimension (e.g., 150 mm length, 4.6 mm internal diameter, 5 µm particle size) provides a good balance of efficiency, resolution, and backpressure.

  • Mobile Phase: Isocratic Elution with pH Control

    • Justification: An isocratic mobile phase (constant composition) is simpler, more robust, and often provides faster re-equilibration times than a gradient elution for the analysis of a single compound. The mobile phase will consist of an organic modifier and an aqueous buffer.

    • Organic Modifier: Acetonitrile is chosen for its low viscosity and UV cutoff, leading to lower backpressure and less baseline noise compared to methanol.

    • Aqueous Phase: To suppress the ionization of the carboxylic acid group (pKa ≈ 3.5-4.0), the aqueous phase must be acidified. A solution of 0.1% (v/v) Formic Acid or Phosphoric Acid in water is effective, bringing the pH to approximately 2.5-3.0. This ensures the analyte is in its neutral, more hydrophobic form, leading to better retention and sharp, symmetrical peaks.[6][10]

  • Detection: UV Spectrophotometry

    • Justification: The presence of the benzene ring chromophore allows for sensitive detection using a UV detector. The wavelength of 254 nm is selected as it provides good sensitivity for many aromatic compounds and is a common setting on fixed-wavelength detectors. For method optimization, a PDA detector should be used to determine the wavelength of maximum absorbance (λmax).

Experimental Protocol: HPLC Analysis

This section provides a detailed, step-by-step procedure for the quantitative determination of this compound.

Reagents and Materials
  • This compound reference standard (>98% purity)

  • Acetonitrile (HPLC grade)

  • Formic Acid (88% or higher, analytical grade)

  • Water (HPLC grade or Milli-Q)

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Autosampler vials with septa

  • Syringe filters (0.45 µm, PTFE or nylon)

Instrument and Chromatographic Conditions

The following table summarizes the optimized parameters for the HPLC system.

ParameterCondition
Instrument HPLC system with isocratic pump, autosampler, column oven, and UV/PDA detector
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : Water (with 0.1% Formic Acid) (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 10 minutes
Preparation of Solutions
  • Mobile Phase Preparation (1 L):

    • Measure 400 mL of HPLC-grade water into a 1 L media bottle.

    • Carefully add 1.0 mL of Formic Acid and mix thoroughly.

    • Add 600 mL of Acetonitrile.

    • Cap the bottle, mix well, and degas for 15 minutes using sonication or vacuum filtration.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of this compound reference standard.

    • Transfer quantitatively to a 25 mL volumetric flask.

    • Add approximately 15 mL of acetonitrile and sonicate briefly to dissolve.

    • Allow the solution to return to room temperature, then dilute to the mark with acetonitrile. Mix thoroughly.

  • Working Standard Solutions (for Linearity Curve):

    • Prepare a series of at least five working standards (e.g., 10, 25, 50, 100, 200 µg/mL) by serial dilution of the Standard Stock Solution with the mobile phase.

  • Sample Preparation:

    • Accurately weigh an amount of sample expected to contain approximately 5 mg of this compound.

    • Transfer to a 50 mL volumetric flask.

    • Add approximately 30 mL of mobile phase and sonicate for 10 minutes to ensure complete dissolution/extraction.

    • Allow to cool, dilute to the mark with the mobile phase, and mix well. This gives a theoretical concentration of 100 µg/mL.

    • Filter an aliquot through a 0.45 µm syringe filter into an autosampler vial prior to injection.

Workflow for Analysis

The overall process from sample preparation to final data reporting is illustrated below.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing & Validation A Standard Weighing C Serial Dilutions (Working Standards) A->C B Sample Weighing/ Extraction D Filtration (0.45 µm) B->D C->D E HPLC System Equilibration D->E F Sequence Setup E->F G Chromatographic Run F->G H Peak Integration G->H I Calibration Curve Generation H->I J Quantification I->J K Method Validation (ICH Guidelines) J->K L Final Report K->L

Caption: HPLC analysis workflow from preparation to reporting.

Method Validation Protocol

To ensure the method is suitable for its intended purpose, it must be validated according to ICH Q2(R2) guidelines.[11][12] The following tests are essential for a quantitative impurity or assay method.[13]

Specificity
  • Objective: To demonstrate that the analytical signal is unequivocally attributable to the analyte of interest, free from interference from matrix components, impurities, or degradation products.

  • Procedure:

    • Inject the mobile phase (blank) to check for system peaks.

    • Inject a solution of the sample matrix without the analyte.

    • Inject the 100 µg/mL working standard.

    • Inject the prepared sample solution.

  • Acceptance Criteria: The retention time of the analyte in the sample should match the standard. No interfering peaks should be observed at the analyte's retention time in the blank or matrix injections.

Linearity
  • Objective: To verify that the detector response is directly proportional to the analyte concentration over a specified range.

  • Procedure:

    • Inject the five working standards (e.g., 10-200 µg/mL) in triplicate.

    • Construct a calibration curve by plotting the mean peak area against the concentration.

  • Acceptance Criteria: The correlation coefficient (r²) of the linear regression should be ≥ 0.999.

Accuracy
  • Objective: To determine the closeness of the measured value to the true value.

  • Procedure:

    • Perform a recovery study by spiking a known amount of analyte into the sample matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target sample concentration).

    • Prepare each level in triplicate and analyze.

    • Calculate the percent recovery for each replicate.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Precision
  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Procedure:

    • Repeatability (Intra-assay): Analyze six replicate preparations of the sample at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision (Inter-assay): Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0% for both repeatability and intermediate precision.

Robustness
  • Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Procedure:

    • Analyze the sample while making small changes to critical parameters, one at a time:

      • Flow Rate (± 0.1 mL/min)

      • Column Temperature (± 5 °C)

      • Mobile Phase Composition (e.g., Acetonitrile ± 2%)

  • Acceptance Criteria: The system suitability parameters (e.g., retention time, peak area, tailing factor) should remain within acceptable limits, and the final calculated result should not be significantly impacted.

Conclusion

This application note details a specific, accurate, and precise isocratic reversed-phase HPLC method for the quantitative determination of this compound. The method development was guided by the analyte's chemical properties, ensuring a logical and scientifically sound approach. The use of a standard C18 column with a simple acidified acetonitrile/water mobile phase makes the method robust, cost-effective, and easily transferable between laboratories. The comprehensive validation protocol outlined ensures that the method is reliable and suitable for its intended use in quality control and research environments, adhering to international regulatory standards.

References

  • Wikipedia. 4-Fluorobenzoic acid. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Benzoic acid. [Link]

  • PubChem. 4-Bromo-2-fluorobenzoic acid. [Link]

  • Cheméo. Chemical Properties of 2-Fluorobenzoic acid, 4-benzyloxyphenyl ester. [Link]

  • ResearchGate. Ultra trace determination of fluorobenzoic acids in tap and reservoir water using solid-phase extraction and gas chromatography-mass spectrometry. [Link]

  • European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Waters Corporation. Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations. [Link]

  • PubMed. Chromatographic separations of aromatic carboxylic acids. [Link]

  • ResearchGate. Optimization and Validation of an HPLC-UV Method for Determination of Benzoic Acid and Sorbic Acid in Yogurt and Dried-Yogurt Products Using a Design of Experiment. [Link]

  • Journal of Chromatographic Science. Optimization of Mobile Phase Conditions for TLC Methods Used in Pharmaceutical Analyses. [Link]

  • ACS Publications. 750-MHz directly coupled HPLC-NMR: Application for the sequential characterization of the positional isomers and anomers of 2-, 3-, and 4-fluorobenzoic acid glucuronides in equilibrium mixtures. [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • SIELC Technologies. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. [Link]

  • MDPI. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]

  • UST Journals. HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden. [Link]

  • Pharmaguideline. Steps for HPLC Method Validation. [Link]

  • GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare. [Link]

  • ResearchGate. Sensitive simultaneous determination of 19 fluorobenzoic acids in saline waters by solid-phase extraction and liquid chromatography-tandem mass spectrometry. [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • Aribo Biotechnology. 456-22-4 | 4-Fluorobenzoic Acid. [Link]

  • ThaiScience. Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. [Link]

Sources

Application Notes: 4-Butoxy-2-fluorobenzoic Acid as a Key Building Block in the Synthesis of Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

These application notes provide a comprehensive technical guide for researchers, scientists, and professionals in the agrochemical industry on the strategic use of 4-butoxy-2-fluorobenzoic acid as a versatile building block in the synthesis of novel crop protection agents. While direct synthesis of commercialized agrochemicals from this specific starting material is not widely documented, its structural motifs—a fluorinated benzoic acid core with a butoxy side chain—are highly valuable for the development of new active ingredients. This guide presents a rationally designed, multi-step synthesis of a hypothetical pyrazole carboxamide fungicide, demonstrating the utility of this compound. Detailed, field-proven protocols, mechanistic insights, and troubleshooting guidance are provided for each synthetic step.

Introduction: The Strategic Advantage of Fluorine and Alkoxy Moieties in Agrochemical Design

The introduction of fluorine atoms into organic molecules has a profound impact on their physicochemical and biological properties, a strategy widely employed in the design of modern agrochemicals.[1] The high electronegativity and small size of fluorine can enhance metabolic stability, increase lipophilicity, and modulate the electronic properties of a molecule, often leading to improved efficacy and bioavailability.[1][2] Similarly, the incorporation of alkoxy groups, such as a butoxy chain, can fine-tune the lipophilicity and soil mobility of an agrochemical, influencing its uptake by plants and pests.

This compound combines these desirable features, making it an attractive starting material for the synthesis of new agrochemical candidates. The carboxylic acid functionality provides a convenient handle for further chemical modifications, such as the formation of amides, esters, and other derivatives. This guide will explore a practical application of this building block in the synthesis of a novel pyrazole carboxamide, a class of fungicides known to be effective against a broad spectrum of plant pathogens.

Proposed Synthetic Pathway: From this compound to a Novel Pyrazole Carboxamide Fungicide

The following multi-step synthesis outlines a plausible route to a novel pyrazole carboxamide fungicide, designated as GF-2026 , starting from this compound. This pathway is designed based on well-established and reliable chemical transformations commonly used in the agrochemical industry.

Synthetic_Pathway_GF-2026 cluster_0 Step 1: Synthesis of this compound cluster_1 Step 2: Acyl Chloride Formation cluster_2 Step 3: Amide Coupling 2-Fluoro-4-hydroxybenzoic_acid 2-Fluoro-4-hydroxybenzoic acid 4-Butoxy-2-fluorobenzoic_acid This compound 2-Fluoro-4-hydroxybenzoic_acid->4-Butoxy-2-fluorobenzoic_acid Butyl bromide, K2CO3, DMF 4-Butoxy-2-fluorobenzoyl_chloride 4-Butoxy-2-fluorobenzoyl chloride 4-Butoxy-2-fluorobenzoic_acid->4-Butoxy-2-fluorobenzoyl_chloride Oxalyl chloride, cat. DMF, DCM GF-2026 GF-2026 (Target Fungicide) 4-Butoxy-2-fluorobenzoyl_chloride->GF-2026 5-Amino-3-methyl-1H-pyrazole 5-Amino-3-methyl-1H-pyrazole 5-Amino-3-methyl-1H-pyrazole->GF-2026 Pyridine, DCM

Caption: Proposed synthetic pathway for the novel pyrazole carboxamide fungicide GF-2026.

Part 1: Synthesis of this compound

The synthesis of the starting material, this compound, is a critical first step. This is achieved through a Williamson ether synthesis, a robust and high-yielding reaction.

Protocol 1: Etherification of 2-Fluoro-4-hydroxybenzoic Acid

Objective: To synthesize this compound from 2-fluoro-4-hydroxybenzoic acid and butyl bromide.

Materials:

  • 2-Fluoro-4-hydroxybenzoic acid (1 equivalent)

  • Butyl bromide (1.2 equivalents)

  • Potassium carbonate (K₂CO₃), anhydrous (2.5 equivalents)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add 2-fluoro-4-hydroxybenzoic acid and anhydrous potassium carbonate.

  • Add anhydrous DMF to the flask and stir the mixture at room temperature for 30 minutes.

  • Slowly add butyl bromide to the reaction mixture.

  • Heat the reaction mixture to 80°C and maintain this temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Acidify the aqueous mixture to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Causality and Experimental Insights:

  • The use of a polar aprotic solvent like DMF is crucial as it effectively dissolves the reactants and facilitates the SN2 reaction.[3]

  • An excess of potassium carbonate is used to ensure complete deprotonation of the phenolic hydroxyl group, which is essential for the nucleophilic attack on butyl bromide.

  • Monitoring by TLC is important to prevent the formation of byproducts due to prolonged heating.

Parameter Typical Value
Yield 85-95%
Purity (by HPLC) >98%
Melting Point 110-112 °C

Part 2: Synthesis of 4-Butoxy-2-fluorobenzoyl Chloride

The conversion of the carboxylic acid to the more reactive acyl chloride is a key activation step for the subsequent amide bond formation.

Protocol 2: Acyl Chloride Formation using Oxalyl Chloride

Objective: To synthesize 4-butoxy-2-fluorobenzoyl chloride from this compound.

Materials:

  • This compound (1 equivalent)

  • Oxalyl chloride (1.5 equivalents)

  • N,N-Dimethylformamide (DMF), catalytic amount

  • Dichloromethane (DCM), anhydrous

Equipment:

  • Round-bottom flask with a gas outlet to a scrubber

  • Magnetic stirrer

  • Dropping funnel

Procedure:

  • Dissolve this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add a catalytic amount of DMF (1-2 drops) to the solution.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add oxalyl chloride dropwise to the stirred solution. Vigorous gas evolution (CO, CO₂, HCl) will be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • The reaction is complete when gas evolution ceases.

  • Remove the solvent and excess oxalyl chloride under reduced pressure. The resulting 4-butoxy-2-fluorobenzoyl chloride is typically used in the next step without further purification.

Causality and Experimental Insights:

  • Oxalyl chloride is a preferred reagent for this transformation as the byproducts are gaseous, simplifying the workup.[4][5]

  • The reaction is catalyzed by DMF through the formation of a Vilsmeier reagent, which is the active acylating species.

  • The reaction should be performed in a well-ventilated fume hood due to the evolution of toxic gases.

Part 3: Synthesis of the Target Agrochemical GF-2026

The final step involves the coupling of the activated acyl chloride with an appropriate amine to form the desired pyrazole carboxamide.

Protocol 3: Amide Coupling to form GF-2026

Objective: To synthesize the target pyrazole carboxamide fungicide GF-2026.

Materials:

  • 4-Butoxy-2-fluorobenzoyl chloride (1 equivalent)

  • 5-Amino-3-methyl-1H-pyrazole (1 equivalent)

  • Pyridine (1.5 equivalents)

  • Dichloromethane (DCM), anhydrous

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

Procedure:

  • Dissolve 5-amino-3-methyl-1H-pyrazole and pyridine in anhydrous DCM in a round-bottom flask and cool to 0°C.

  • Dissolve the crude 4-butoxy-2-fluorobenzoyl chloride from the previous step in anhydrous DCM.

  • Slowly add the acyl chloride solution to the stirred amine solution at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with 1 M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure pyrazole carboxamide fungicide GF-2026.

Causality and Experimental Insights:

  • Pyridine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.

  • The slow addition of the acyl chloride at low temperature helps to control the exothermic reaction and minimize the formation of byproducts.

  • The workup sequence is designed to remove unreacted starting materials and the pyridinium hydrochloride salt.

Parameter Typical Value
Yield 70-85%
Purity (by HPLC) >99%
Physical State White to off-white solid

Visualization of the Synthetic Workflow

Detailed_Workflow cluster_synthesis Synthesis of this compound cluster_activation Acyl Chloride Formation cluster_coupling Amide Coupling S1_Reactants 1. Mix 2-Fluoro-4-hydroxybenzoic acid, K2CO3 in DMF S1_Addition 2. Add Butyl bromide S1_Reactants->S1_Addition S1_Reaction 3. Heat at 80°C for 4-6h S1_Addition->S1_Reaction S1_Workup 4. Aqueous workup and extraction S1_Reaction->S1_Workup S1_Purification 5. Recrystallization S1_Workup->S1_Purification S1_Product Pure this compound S1_Purification->S1_Product S2_Reactants 1. Dissolve acid in DCM with cat. DMF S1_Product->S2_Reactants S2_Addition 2. Add Oxalyl chloride at 0°C S2_Reactants->S2_Addition S2_Reaction 3. Stir at RT for 1-2h S2_Addition->S2_Reaction S2_Product Crude 4-Butoxy-2-fluorobenzoyl chloride S2_Reaction->S2_Product S3_Addition 2. Add acyl chloride solution at 0°C S2_Product->S3_Addition S3_Reactants 1. Dissolve aminopyrazole and pyridine in DCM S3_Reactants->S3_Addition S3_Reaction 3. Stir at RT for 2-4h S3_Addition->S3_Reaction S3_Workup 4. Aqueous workup and extraction S3_Reaction->S3_Workup S3_Purification 5. Column chromatography/Recrystallization S3_Workup->S3_Purification S3_Product Pure GF-2026 S3_Purification->S3_Product

Caption: Detailed experimental workflow for the synthesis of GF-2026.

Conclusion

This compound is a promising and versatile building block for the synthesis of novel agrochemicals. The presented synthetic pathway to a hypothetical pyrazole carboxamide fungicide, GF-2026, illustrates a practical and efficient application of this starting material. The detailed protocols and mechanistic insights provided herein are intended to empower researchers to explore the potential of this compound in the development of the next generation of crop protection agents. The principles and techniques described are broadly applicable to the synthesis of a wide range of biologically active molecules.

References

  • Synthesis and insecticidal activity of novel anthranilic diamide insecticides containing indane and its analogs. Molecules, 29(5), 973. (2024). [Link]

  • Synthesis and antifungal activity of the derivatives of novel pyrazole carboxamide and isoxazolol pyrazole carboxylate. Molecules, 20(11), 20594-20606. (2015). [Link]

  • Synthesis of pyrazole-4-carboxamides as potential fungicide candidates. Bioorganic & Medicinal Chemistry Letters, 30(20), 127483. (2020). [Link]

  • 4-fluorobenzoyl chloride formation. Reddit. (2025). [Link]

  • Synthesis and Insecticidal Activities of Novel Anthranilic Diamides Containing Modified N-Pyridylpyrazoles. Journal of Agricultural and Food Chemistry, 66(15), 3763-3771. (2018). [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 149-170. (2011). [Link]

  • Fluorine-Containing Agrochemicals: An Overview of Recent Developments. In Fluorine in Agriculture (pp. 55-81). American Chemical Society. (2014). [Link]

  • Current Contributions of Organofluorine Compounds to the Agrochemical Industry. Journal of Agricultural and Food Chemistry, 68(36), 9565-9584. (2020). [Link]

  • Process for preparing fluorinated benzoic acids.
  • Synthesis of phenols from benzoic acids. Organic Syntheses, 92, 253. (2015). [Link]

  • Chlorantraniliprole preparation method.

Sources

Application Notes and Protocols for Polymer Synthesis Incorporating 4-Butoxy-2-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for the synthesis and characterization of novel polymers incorporating 4-Butoxy-2-fluorobenzoic acid. This monomer is a promising candidate for the development of advanced polymers with tailored properties, such as enhanced solubility, processability, and specific thermal characteristics, making them suitable for a range of applications, including specialty thermoplastics, advanced coatings, and matrices for controlled drug delivery. These protocols are designed to provide a robust framework for researchers, from monomer synthesis to polymer characterization, with a focus on the underlying scientific principles and practical considerations for successful implementation.

Introduction: The Strategic Advantage of this compound in Polymer Design

The field of polymer chemistry is in constant pursuit of monomers that can impart unique and desirable properties to the resulting materials. Fluorinated polymers, for instance, are well-regarded for their exceptional thermal stability and chemical resistance. The incorporation of a fluorine atom onto an aromatic ring, particularly when positioned ortho to a reactive site, plays a crucial role in activating the molecule for nucleophilic aromatic substitution (SAr) reactions. This activation is a cornerstone of many high-performance polymer syntheses, such as for poly(ether ether ketone) (PEEK).

This compound presents a unique combination of structural features that make it a highly attractive monomer for polymer synthesis:

  • Activated Fluoro Group: The fluorine atom at the 2-position (ortho to the carboxylic acid) is activated towards nucleophilic displacement. The carboxylic acid group, particularly when deprotonated, is strongly electron-withdrawing, which facilitates the SAr mechanism.

  • Butoxy Side Chain: The 4-butoxy group is expected to enhance the solubility of both the monomer and the resulting polymer in common organic solvents. This is a significant advantage over many rigid aromatic polymers that often require harsh processing conditions. The flexible butoxy chain can disrupt polymer chain packing, potentially leading to lower crystallinity and improved processability.

  • Carboxylic Acid Functionality: The benzoic acid moiety offers a versatile handle for various polymerization strategies. It can participate in condensation reactions to form esters or amides, or it can be the site of activation for SAr polymerization.

This guide will focus on a self-polymerization approach via a nucleophilic aromatic substitution pathway, a robust method for generating poly(ether)s.

Monomer Synthesis: Preparation of this compound

While this compound may not be readily available commercially, it can be synthesized in a straightforward two-step process from 2,4-difluorobenzoic acid.

Synthesis Pathway

The synthesis involves the selective nucleophilic aromatic substitution of the fluorine atom at the 4-position with sodium butoxide, followed by acidification. The fluorine at the 4-position is more susceptible to nucleophilic attack than the fluorine at the 2-position due to the stronger activating effect of the para-carboxylic acid group.

Detailed Protocol: Synthesis of this compound

Materials:

  • 2,4-difluorobenzoic acid

  • Sodium metal

  • Anhydrous n-butanol

  • Anhydrous Dimethylformamide (DMF)

  • Hydrochloric acid (HCl), concentrated

  • Diethyl ether

  • Magnesium sulfate (MgSO₄), anhydrous

  • Deionized water

Procedure:

  • Preparation of Sodium Butoxide: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add anhydrous n-butanol (150 mL). Carefully add sodium metal (1.1 equivalents) in small portions. The reaction is exothermic. Allow the mixture to stir under a nitrogen atmosphere until all the sodium has reacted to form a clear solution of sodium butoxide.

  • Nucleophilic Aromatic Substitution: To the freshly prepared sodium butoxide solution, add a solution of 2,4-difluorobenzoic acid (1 equivalent) dissolved in anhydrous DMF (100 mL) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 80-90 °C and maintain this temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Acidification: After the reaction is complete, cool the mixture to room temperature and carefully pour it into ice-cold deionized water (500 mL). Acidify the aqueous solution to a pH of ~2 by the slow addition of concentrated HCl. A precipitate should form.

  • Extraction: Extract the aqueous mixture with diethyl ether (3 x 150 mL).

  • Drying and Evaporation: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.

Characterization: The structure and purity of the synthesized monomer should be confirmed by ¹H NMR, ¹³C NMR, and FTIR spectroscopy, and its melting point should be determined.

Polymer Synthesis: Nucleophilic Aromatic Substitution Polymerization

The polymerization of this compound can be achieved through a self-condensation reaction where the phenoxide, generated in situ from the carboxylic acid of one monomer, displaces the ortho-fluorine of another monomer.

Polymerization Mechanism

The polymerization proceeds via a step-growth SAr mechanism. The key steps are:

  • Deprotonation: A weak base, such as potassium carbonate, deprotonates the phenolic hydroxyl group (formed via decarboxylation at high temperatures, or more likely, the carboxylic acid is converted to a salt which then reacts) to form a nucleophilic phenoxide.

  • Nucleophilic Attack: The phenoxide attacks the electron-deficient carbon atom bearing the fluorine on another monomer.

  • Chain Growth: This process repeats, forming ether linkages and leading to the growth of the polymer chain.

Detailed Protocol: Synthesis of Poly(4-butoxy-2-oxybenzoic acid)

Materials:

  • This compound (high purity)

  • Potassium carbonate (K₂CO₃), anhydrous and finely ground

  • Diphenyl sulfone

  • Toluene

  • Methanol

  • Deionized water

Procedure:

  • Reactor Setup: In a three-neck flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap with a condenser, add this compound (1 equivalent), potassium carbonate (1.1 equivalents), diphenyl sulfone (as a solvent, approximately 2:1 weight ratio to the monomer), and toluene (as an azeotroping agent).

  • Azeotropic Dehydration: Heat the mixture to 140-150 °C with vigorous stirring to azeotropically remove water formed from the reaction of the carboxylic acid and potassium carbonate. Continue until no more water is collected in the Dean-Stark trap.

  • Polymerization: After the removal of water, slowly increase the temperature to 280-300 °C to distill off the toluene. The polymerization will proceed at this elevated temperature. The viscosity of the solution will increase as the polymer chains grow. Maintain the reaction at this temperature for 8-12 hours.

  • Isolation: Cool the reaction mixture to about 150 °C and pour the viscous solution into a large volume of methanol with vigorous stirring to precipitate the polymer.

  • Purification: Filter the polymer and wash it extensively with hot deionized water to remove any remaining salts and diphenyl sulfone. Then, wash with methanol and dry in a vacuum oven at 100 °C until a constant weight is achieved.

Key Reaction Parameters
ParameterRecommended ValueRationale
Monomer Purity > 99.5%High purity is crucial for achieving high molecular weight in step-growth polymerization.
K₂CO₃ Stoichiometry 1.1 equivalentsA slight excess ensures complete reaction of the carboxylic acid.
Solvent Diphenyl sulfoneHigh boiling point and ability to dissolve the growing polymer chains.
Azeotroping Agent TolueneEfficient removal of water to drive the reaction to completion.
Polymerization Temp. 280-300 °CNecessary to achieve a high reaction rate and high molecular weight.
Reaction Time 8-12 hoursSufficient time for the polymer chains to reach high molecular weight.

Polymer Characterization: A Validating System

Thorough characterization is essential to confirm the structure, molecular weight, and thermal properties of the synthesized polymer.

Structural Characterization
  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of the ether linkage and the disappearance of the carboxylic acid C=O stretch (or its shift to an ester-like frequency within the polymer backbone).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed structure of the polymer repeat unit.

Molecular Weight Determination
  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.

Thermal Properties
  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm), if any.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer by determining its decomposition temperature.

Visualization of Workflows

Monomer Synthesis Workflow

Monomer_Synthesis cluster_reactants Reactants 2,4-Difluorobenzoic_Acid 2,4-Difluorobenzoic Acid Reaction Nucleophilic Aromatic Substitution in DMF (80-90°C, 12-16h) 2,4-Difluorobenzoic_Acid->Reaction Sodium_Butoxide Sodium Butoxide (from Na + n-Butanol) Sodium_Butoxide->Reaction Workup Aqueous Work-up & Acidification (HCl) Reaction->Workup Extraction Extraction (Diethyl Ether) Workup->Extraction Purification Recrystallization Extraction->Purification Final_Product 4-Butoxy-2-fluorobenzoic Acid Purification->Final_Product

Caption: Workflow for the synthesis of this compound.

Polymerization and Characterization Workflow

Polymer_Workflow cluster_polymerization Polymerization cluster_characterization Characterization Monomer This compound Polymerization_Step Azeotropic Dehydration followed by Polymerization (280-300°C) Monomer->Polymerization_Step Reagents K₂CO₃, Diphenyl Sulfone, Toluene Reagents->Polymerization_Step Isolation Precipitation in Methanol Polymerization_Step->Isolation Purification Washing with Water & Methanol Isolation->Purification Polymer_Product Poly(4-butoxy-2-oxybenzoic acid) Purification->Polymer_Product FTIR FTIR Polymer_Product->FTIR NMR ¹H & ¹³C NMR Polymer_Product->NMR GPC GPC Polymer_Product->GPC DSC DSC Polymer_Product->DSC TGA TGA Polymer_Product->TGA

Caption: Workflow for polymerization and subsequent characterization.

Safety Considerations

  • Fluorinated Compounds: Handle fluorinated benzoic acids with care. They can be irritants to the skin, eyes, and respiratory system. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

  • Sodium Metal: Sodium metal is highly reactive with water and alcohols. Handle it under an inert atmosphere and away from any moisture.

  • High Temperatures: The polymerization reaction is conducted at high temperatures. Use appropriate heating mantles and ensure the glassware is free of defects.

  • Solvents: DMF and toluene are hazardous. Consult their safety data sheets (SDS) before use and handle them in a fume hood.

Conclusion

The protocols detailed in this application note provide a comprehensive guide for the synthesis and characterization of polymers incorporating this compound. The unique structural features of this monomer offer exciting opportunities for the development of new materials with enhanced properties. By understanding the underlying chemical principles and adhering to the detailed methodologies, researchers can successfully synthesize and explore the potential of these novel polymers in a variety of advanced applications.

References

  • Ebnesajjad, S. (2013). Introduction to Fluoropolymers: Materials, Technology and Applications. William Andrew. [Link]

  • Maier, G. (2001). Poly(arylene ether)s. Angewandte Chemie International Edition, 40(9), 1675-1677. [Link]

  • Sankaran, V., & Percec, V. (1993). Nucleophilic aromatic substitution polymerization of activated aromatic difluorides with bisphenols. Journal of Polymer Science Part A: Polymer Chemistry, 31(10), 2537-2545. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 9973, 4-Fluorobenzoic acid. Retrieved from [Link]

  • Boyd, R. H. (1996). Polymer Characterization. Cambridge University Press. [Link]

Troubleshooting & Optimization

Technical Support Center: Enhancing the Solubility of 4-Butoxy-2-fluorobenzoic Acid for Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Butoxy-2-fluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical advice on overcoming solubility challenges with this compound in biological assays. Poor aqueous solubility is a common hurdle that can lead to inconsistent results and hinder the progress of your research. This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to help you achieve reliable and reproducible data.

Understanding the Challenge: Physicochemical Properties of this compound

Before delving into solubility enhancement techniques, it is crucial to understand the inherent physicochemical properties of this compound that contribute to its poor aqueous solubility.

PropertyPredicted ValueImplication for Aqueous Solubility
Molecular Weight 212.22 g/mol Moderate molecular weight.
pKa ~3.85This compound is a weak acid. At physiological pH (7.4), it will be predominantly in its ionized (deprotonated) carboxylate form, which is more soluble than the neutral form.
LogP ~3.5A LogP value greater than 3 indicates high lipophilicity and poor aqueous solubility.
Intrinsic Aqueous Solubility (LogS) ~ -4.0This corresponds to an estimated intrinsic solubility of approximately 21.2 mg/L or 0.1 mM, classifying it as a poorly soluble compound.

The high lipophilicity (LogP ~3.5) is the primary driver of the low intrinsic aqueous solubility of this compound. The acidic nature of the molecule (pKa ~3.85) provides a key opportunity for solubility enhancement through pH modification.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common questions and issues encountered when working with this compound.

FAQ 1: Why is my compound precipitating when I add it to my aqueous assay buffer?

Answer: Precipitation upon addition to an aqueous buffer is a classic sign of a compound exceeding its solubility limit. This can be due to several factors:

  • "Solvent Shock": When a concentrated stock solution of your compound in an organic solvent (like DMSO) is rapidly diluted into an aqueous buffer, the compound can crash out of solution as the solvent polarity dramatically changes.[1]

  • High Final Concentration: The intended final concentration in your assay may be higher than the compound's maximum solubility in the final buffer conditions.

  • pH of the Medium: The pH of your buffer plays a critical role in the solubility of this acidic compound. If the pH is close to or below the pKa of ~3.85, the compound will be in its less soluble, neutral form.

  • Interactions with Media Components: Components in complex cell culture media, such as salts and proteins (especially in the presence of serum), can sometimes interact with the compound and reduce its solubility.[1]

Troubleshooting Steps:

  • Optimize the Dilution Method: Instead of adding the stock solution directly to the final volume of the buffer, try a serial dilution approach. This gradual decrease in solvent polarity can help keep the compound in solution.

  • Pre-warm the Assay Buffer: Warming the buffer to the experimental temperature (e.g., 37°C) can sometimes increase the solubility of your compound. However, be mindful of the compound's stability at elevated temperatures.

  • Vortex During Addition: Add the stock solution dropwise to the assay buffer while vortexing to ensure rapid and uniform mixing, which can prevent localized high concentrations that lead to precipitation.

FAQ 2: What is the best way to prepare a stock solution of this compound?

Answer: Preparing a stable, concentrated stock solution is the first critical step in any experiment. For poorly soluble compounds like this compound, the choice of solvent is key.

Recommended Solvents for Stock Solutions:

  • Dimethyl Sulfoxide (DMSO): This is the most common and effective solvent for creating high-concentration stock solutions of lipophilic compounds for in vitro assays.

  • Ethanol: A viable alternative to DMSO, though it may not achieve the same high concentrations.

  • N,N-Dimethylformamide (DMF): Another polar aprotic solvent that can be used.

Step-by-Step Protocol for Preparing a 10 mM DMSO Stock Solution:

  • Weigh the Compound: Accurately weigh out 2.122 mg of this compound (MW = 212.22 g/mol ).

  • Add Solvent: Add 1 mL of high-purity, anhydrous DMSO to the vial containing the compound.

  • Solubilize: Vortex the solution vigorously. Gentle warming (to 30-40°C) and/or sonication in a water bath can be used to aid dissolution if necessary. Ensure the compound is fully dissolved before use.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[2] Use glass vials with Teflon-lined caps to prevent solvent evaporation and contamination.[2]

FAQ 3: How can I increase the solubility of this compound in my final assay medium?

Answer: Several strategies can be employed to enhance the aqueous solubility of this compound. The choice of method will depend on the specific requirements of your biological assay.

The carboxylic acid moiety of this compound (pKa ~3.85) can be deprotonated to its more soluble carboxylate form by increasing the pH of the solution.[3]

When to Use: This is a highly effective and straightforward method for cell-free assays or when the biological system can tolerate a slightly basic pH.

How to Implement:

  • For a 10-fold increase in solubility over the intrinsic solubility, the pH should be at least one unit above the pKa (pH > 4.85).

  • For a 100-fold increase, the pH should be at least two units above the pKa (pH > 5.85).

  • In many standard biological buffers at pH 7.4, the compound will be almost entirely in its ionized, more soluble form.

Workflow for pH-Based Solubilization:

G A Start with this compound solid B Prepare a concentrated stock in a weak base (e.g., 10 mM NaOH) A->B C Alternatively, prepare a high concentration stock in DMSO A->C E Add the basic stock or DMSO stock dropwise to the pH-adjusted buffer while vortexing B->E C->E D Titrate the final aqueous buffer to the desired pH (e.g., 7.4) D->E F Visually inspect for any precipitation E->F G Proceed with the experiment F->G

Caption: pH adjustment workflow.

Caution: Be mindful of the pH tolerance of your biological system (e.g., cells, enzymes). For cellular assays, the buffering capacity of the cell culture medium will typically maintain a physiological pH.

Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.[3]

Common Co-solvents:

  • Ethanol

  • Propylene Glycol

  • Polyethylene Glycol (PEG), e.g., PEG 400

When to Use: In assays where a small percentage of an organic solvent will not interfere with the biological activity.

Considerations:

  • Toxicity: Co-solvents can be toxic to cells at higher concentrations. It is crucial to determine the maximum tolerable concentration of the co-solvent in your specific assay.

  • Final Concentration: The final concentration of the co-solvent should be kept as low as possible, typically below 1% (v/v) for cellular assays.

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[4][5] They can encapsulate lipophilic molecules like this compound, forming inclusion complexes that have enhanced aqueous solubility.[4][5]

Commonly Used Cyclodextrins:

  • β-Cyclodextrin (β-CD)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

When to Use: This is an excellent choice for both in vitro and in vivo studies as cyclodextrins are generally well-tolerated.[4] They are particularly useful when the use of organic co-solvents is not desirable.[6]

Workflow for Cyclodextrin-Based Solubilization:

G A Prepare an aqueous solution of the chosen cyclodextrin (e.g., HP-β-CD) B Add the solid this compound or a concentrated DMSO stock to the cyclodextrin solution A->B C Stir or sonicate the mixture to facilitate the formation of the inclusion complex B->C D Filter the solution to remove any undissolved compound C->D E Determine the concentration of the solubilized compound D->E F Use the clear filtrate for your assay E->F

Caption: Cyclodextrin solubilization workflow.

For in vivo studies, particularly for oral administration, lipid-based formulations can significantly improve the solubility and bioavailability of poorly water-soluble drugs.[7] These formulations can range from simple oil solutions to more complex self-emulsifying drug delivery systems (SEDDS).

When to Use: Primarily for in vivo animal studies to enhance oral absorption.

Components of Lipid-Based Formulations:

  • Oils: (e.g., sesame oil, corn oil)

  • Surfactants: (e.g., Cremophor® EL, Tween® 80)

  • Co-solvents: (e.g., ethanol, propylene glycol)

Note: The development of lipid-based formulations is a specialized area of pharmaceutics and may require significant formulation expertise.

FAQ 4: My compound appears to be soluble initially, but then precipitates over time in my cell culture experiment. What is happening?

Answer: This phenomenon, known as delayed precipitation, can occur for several reasons in a cell culture environment:

  • Metabolic Changes in pH: Cellular metabolism can lead to a gradual decrease in the pH of the culture medium, which could cause an acidic compound like this compound to precipitate as it converts to its less soluble neutral form.[1]

  • Interaction with Secreted Cellular Products: Cells can secrete proteins and other molecules that may interact with your compound, leading to the formation of insoluble complexes.

  • Temperature Effects: While initial warming may aid dissolution, prolonged incubation at 37°C can sometimes lead to compound degradation or changes in solubility.[1]

  • Evaporation: Evaporation of water from the culture plates can increase the concentration of all components, potentially exceeding the solubility limit of your compound.

Troubleshooting Delayed Precipitation:

  • Monitor Media pH: Check the pH of your culture medium at the end of the experiment to see if it has significantly decreased.

  • Use a More Robustly Buffered Medium: If pH shifts are suspected, consider using a medium with a stronger buffering system.

  • Reduce Serum Concentration: If you are using a serum-containing medium, try reducing the serum percentage or switching to a serum-free medium if your cells can tolerate it.

  • Ensure Proper Humidification: Maintain proper humidity in your incubator to prevent evaporation from the culture plates.

  • Re-evaluate the Final Concentration: It may be necessary to work at a lower, more stable final concentration of your compound.

Experimental Protocols

Protocol 1: Determining the Aqueous Solubility (Shake-Flask Method)

This protocol describes the "gold standard" shake-flask method for determining the thermodynamic equilibrium solubility of a compound.[3]

Materials:

  • This compound

  • Selected aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Vials with screw caps

  • Shaker or rotator at a controlled temperature

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • Analytical method for quantification (e.g., HPLC-UV)

Procedure:

  • Add an excess amount of solid this compound to a vial containing a known volume of the aqueous buffer. The excess solid should be clearly visible.

  • Seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C).

  • Equilibrate the samples for 24-48 hours to ensure equilibrium is reached.

  • After equilibration, centrifuge the samples at high speed to pellet the excess solid.

  • Carefully remove an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method like HPLC-UV.

Protocol 2: Preparing a Dosing Solution with Hydroxypropyl-β-cyclodextrin (HP-β-CD)

This protocol provides a method for preparing a solubilized formulation of this compound using HP-β-CD.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Aqueous vehicle (e.g., saline or water for injection)

  • Magnetic stirrer and stir bar

  • Sonicator (optional)

Procedure:

  • Prepare a solution of HP-β-CD in the aqueous vehicle. A common starting concentration is 10-40% (w/v).

  • Slowly add the powdered this compound to the stirring HP-β-CD solution.

  • Continue stirring for several hours at room temperature. Gentle heating or sonication can be used to accelerate the complexation process.

  • After the compound appears to be fully dissolved, visually inspect the solution for any undissolved particles.

  • If necessary, filter the solution through a 0.22 µm filter to ensure it is free of particulates before use.

References

  • PubChem. 4-Fluorobenzoic acid. [Link]

  • Cheméo. 2-Fluorobenzoic acid, 4-benzyloxyphenyl ester Chemical Properties. [Link]

  • PubChem. 4-Bromo-2-fluorobenzoic acid. [Link]

  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. [Link]

  • Rheolution. How to measure the solubility point of compounds in liquids using TURBIDI.T. [Link]

  • G-Biosciences. Stock Solutions 101: Everything You Need to Know. [Link]

  • PubMed. Lipid-Based Formulations for Oral Drug Delivery: Effects on Drug Absorption and Metabolism. [Link]

  • PubMed Central. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. [Link]

  • Procell. Troubleshooting Precipitation in Cell Culture: Causes and Solutions. [Link]

  • Frontiers. Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. [Link]

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • Touro Scholar. Cyclodextrin as a Drug Carrier Increasing Drug Solubility. [Link]

  • Enfanos. Preparation of Stock Solutions. [Link]

  • GSC Online Press. A review on solubility enhancement technique for pharmaceutical drugs. [Link]

  • MDPI. Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. [Link]

  • PubMed. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. [Link]

  • PhytoTech Labs. Preparing Stock Solutions. [Link]

  • Rice University. Solutions and dilutions: working with stock solutions. [Link]

  • PubMed Central. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]

Sources

preventing decomposition of 4-Butoxy-2-fluorobenzoic acid during reaction

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Butoxy-2-fluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges encountered during the use of this versatile building block. By understanding the underlying chemical principles of its stability and reactivity, you can proactively prevent its decomposition and ensure the success of your synthetic endeavors.

Introduction: Understanding the Molecule's Reactivity

This compound is a trifunctional aromatic compound, and its reactivity is a composite of its carboxylic acid, aryl fluoride, and butoxy ether moieties. The interplay of these groups dictates its stability under various reaction conditions. The primary modes of decomposition to be vigilant about are decarboxylation and ether cleavage . The electron-withdrawing nature of the ortho-fluoro group increases the acidity of the carboxylic acid, which can influence its reactivity and potential for decarboxylation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing gas evolution and loss of my starting material upon heating my reaction. What is likely happening?

A1: This is a classic sign of thermal decarboxylation. The carboxylic acid group can be lost as carbon dioxide (CO₂) gas, especially at elevated temperatures. This process is often irreversible and leads to the formation of 1-butoxy-3-fluorobenzene, a common impurity in reactions involving this starting material.

Causality: The stability of the aromatic ring can be compromised at high temperatures, leading to the elimination of the carboxyl group. While simple benzoic acids are relatively stable, the presence of the ortho-fluoro substituent can influence the electronic environment of the ring and potentially lower the activation energy for decarboxylation under certain conditions.[1][2]

Troubleshooting & Prevention:

  • Temperature Control: Maintain the lowest possible reaction temperature that allows for the desired transformation to proceed at a reasonable rate.

  • Catalyst Selection: For reactions requiring a catalyst, choose one that operates under milder temperature conditions. Some decarboxylation reactions are catalyzed by copper salts or other transition metals, so be mindful of your choice of reagents.[2]

  • Inert Atmosphere: While not always preventative, running reactions under an inert atmosphere (e.g., nitrogen or argon) can sometimes mitigate side reactions that are initiated by atmospheric components at high temperatures.

Q2: My reaction under acidic conditions is producing 2-fluoro-4-hydroxybenzoic acid. What is causing this decomposition?

A2: You are likely observing acid-catalyzed cleavage of the butoxy ether. Strong acids can protonate the ether oxygen, making the butoxy group a good leaving group. Subsequent nucleophilic attack by water or another nucleophile in your reaction mixture will cleave the ether, yielding the corresponding phenol.

Causality: Ether cleavage is a well-documented reaction that occurs under strongly acidic conditions, particularly with hydrohalic acids like HBr or HI.[3] The reaction proceeds via protonation of the ether oxygen, followed by either an SN1 or SN2 mechanism, depending on the structure of the ether.

Troubleshooting & Prevention:

  • Avoid Strong Protic Acids: Whenever possible, opt for reaction conditions that do not involve strong, non-coordinating acids, especially at elevated temperatures.

  • Use of Lewis Acids: If an acid catalyst is required, consider using a Lewis acid that is less prone to promoting ether cleavage. However, some Lewis acids can also facilitate this reaction, so careful selection and screening are necessary.

  • Protecting Groups: For multi-step syntheses where the carboxylic acid needs to be subjected to harsh acidic conditions, consider protecting the carboxylic acid as an ester. Esters are generally more stable to acidic conditions than ethers are to cleavage. The ester can be hydrolyzed under basic conditions in a subsequent step.[4]

Q3: I am attempting an amide coupling reaction, but I am getting a low yield and a complex mixture of byproducts. What are the potential issues?

A3: Amide coupling reactions with this compound can be susceptible to side reactions if not properly controlled. The activated carboxylic acid intermediate is highly reactive and can participate in undesired pathways.

Causality: Common side reactions in amide coupling include the formation of N-acylurea byproducts when using carbodiimide coupling reagents (like EDC or DCC), and racemization if the starting material is chiral (not applicable here, but a general concern).[5] The activated acid can also be unstable and decompose if the reaction is not carried out promptly.

Troubleshooting & Prevention:

  • Choice of Coupling Reagent: Use a modern coupling reagent known for high efficiency and low side-product formation, such as HATU or HBTU. These reagents can often lead to cleaner reactions and higher yields.

  • Order of Addition: A common strategy to minimize side reactions is to pre-activate the carboxylic acid with the coupling reagent before adding the amine. This ensures that the highly reactive intermediate is quickly consumed by the desired nucleophile.

  • Temperature Control: Perform the coupling reaction at a low temperature (e.g., 0 °C to room temperature) to minimize the rate of side reactions.[5]

  • Base Selection: Use a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to scavenge the acid produced during the reaction without competing with the desired amine nucleophile.

Summary of Decomposition Pathways and Preventative Measures

Decomposition PathwayTriggering ConditionsPrimary ByproductPreventative Measures
Decarboxylation High Temperature (>150 °C)1-Butoxy-3-fluorobenzene- Maintain lowest effective temperature- Use mild catalysts- Consider alternative synthetic routes
Ether Cleavage Strong Acid (e.g., HBr, HI, conc. H₂SO₄)2-Fluoro-4-hydroxybenzoic acid- Avoid strong protic acids- Use Lewis acids with caution- Protect the carboxylic acid as an ester
Amide Coupling Side Reactions Inappropriate coupling reagents, high temperatureN-acylurea, other byproducts- Use modern coupling reagents (HATU, HBTU)- Pre-activate the carboxylic acid- Maintain low reaction temperatures

Visualizing the Decomposition Pathways

Workflow for Preventing Decomposition

G cluster_0 Reaction Setup cluster_1 Potential Decomposition Pathways cluster_2 Preventative Measures cluster_3 Desired Outcome start This compound conditions Select Reaction Conditions start->conditions decarboxylation Decarboxylation conditions->decarboxylation High Temp? ether_cleavage Ether Cleavage conditions->ether_cleavage Strong Acid? side_reactions Side Reactions conditions->side_reactions Coupling Rxn? temp_control Low Temperature decarboxylation->temp_control mild_acid Mild/No Strong Acid ether_cleavage->mild_acid coupling_agent Optimized Coupling Protocol side_reactions->coupling_agent product Desired Product temp_control->product mild_acid->product coupling_agent->product

Caption: Decision workflow for minimizing decomposition of this compound.

Experimental Protocol: General Guidance for Amide Coupling

This protocol provides a starting point for the amide coupling of this compound, incorporating best practices to minimize decomposition.

Materials:

  • This compound

  • Amine of choice

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Anhydrous DCM (Dichloromethane)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous DMF.

  • Activation: Cool the solution to 0 °C in an ice bath. Add HATU (1.1 eq) and DIPEA (2.5 eq). Stir the mixture at 0 °C for 15-30 minutes.

  • Amine Addition: Dissolve the amine (1.2 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate or DCM. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

References

  • Organic Syntheses Procedure. p-FLUOROBENZOIC ACID. Available at: [Link]

  • Synthetic Transformation of 4-fluorobenzoic Acid to 4-fluorobenzohydrazide Schiff Bases and 1,3,4-Oxadiazole Analogs having DPPH Radical Scavenging Potential. ResearchGate. Available at: [Link]

  • Revisiting the Mechanism of β-O-4 Bond Cleavage During Acidolysis of Lignin. Part 3: Search for the Rate-Determining Step of a Non-Phenolic C6-C3 Type Model Compound. ResearchGate. Available at: [Link]

  • Decarboxylative Hydroxylation of Benzoic Acids. PubMed Central (PMC). Available at: [Link]

  • Why is 2-fluorobenzoic acid more acidic than 4-fluorobenzoic acid despite its intramolecular hydrogen bonding? Chemistry Stack Exchange. Available at: [Link]

  • Tips & Tricks: Protecting Groups. University of Rochester, Department of Chemistry. Available at: [Link]

  • Biodegradation Studies of 4-Fluorobenzoic Acid and 4-Fluorocinnamic Acid: an Evaluation of Membrane Inlet Mass Spectrometry as an Alternative to High Performance Liquid Chromatography and Ion Chromatography. ResearchGate. Available at: [Link]

  • Protecting Groups. University of Illinois Urbana-Champaign. Available at: [Link]

  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal. Available at: [Link]

  • Decarboxylation of Carboxylic Acids. Chemistry LibreTexts. Available at: [Link]

  • Click-Triggered Bioorthogonal Bond-Cleavage Reactions. PubMed Central (PMC). Available at: [Link]

  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. Available at: [Link]

  • Organic chemistry practical course. University of Regensburg. Available at: [Link]

  • Selective synthesis of 2- t-butylated hydroxyl anisole by t-butylation of 4-methoxyphenol with t-butyl alcohol over mesoporous solid acid catalysts. ResearchGate. Available at: [Link]

  • Protective group strategies in carbohydrate and peptide chemistry. Scholarly Publications Leiden University. Available at: [Link]

  • Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms. PubMed. Available at: [Link]

  • How do I avoid side reactions while doing this peptide coupling reaction? Reddit. Available at: [Link]

Sources

Technical Support Center: Catalyst Selection for Reactions Involving 4-Butoxy-2-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for synthetic transformations involving 4-Butoxy-2-fluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the chemical modification of this versatile building block. The following question-and-answer guides are structured to address specific experimental issues, explaining the underlying chemical principles to empower you to optimize your reactions effectively.

Section 1: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental for creating C-C and C-N bonds, but the unique electronic and functional group profile of this compound and its derivatives presents specific challenges.

Frequently Asked Questions (FAQs)

Question 1: I am attempting a Suzuki-Miyaura coupling with an aryl halide derivative of this compound (e.g., 5-bromo-4-butoxy-2-fluorobenzoic acid) and observing low yield and significant starting material decomposition. What is causing this, and what catalyst system is recommended?

Answer: This is a common issue stemming from a combination of electronic effects and potential catalyst inhibition by the free carboxylic acid.

  • Causality:

    • Electronic Conflict: The substrate possesses an electron-donating para-butoxy group and an electron-withdrawing ortho-fluoro group. The donating butoxy group can make the initial oxidative addition of the palladium catalyst to the aryl-halide bond, a rate-limiting step, more difficult.[1][2]

    • Carboxylic Acid Interference: The free carboxylic acid can coordinate to the palladium center, acting as a competing ligand and inhibiting the catalytic cycle. Furthermore, under basic conditions, the carboxylate can influence the solubility and reactivity of the substrate and catalyst.

    • Side Reactions: The presence of a base, necessary for the Suzuki coupling, can promote side reactions. A common side reaction is protodeboronation of the boronic acid coupling partner, where the boronic acid group is replaced by a hydrogen atom.[3]

  • Troubleshooting & Optimization Strategy: The key is to select a catalyst system that is highly active and promotes the desired C-C bond formation over inhibitory pathways. Bulky, electron-rich phosphine ligands are essential for this purpose.

    Recommended Catalyst Systems for Challenging Suzuki-Miyaura Couplings

    Catalyst Component Recommended Options Rationale & Key Considerations Typical Loading
    Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃ Standard, cost-effective Pd(II) and Pd(0) sources. Require in-situ formation of the active catalyst.[3] 1-3 mol%
    G3/G4 Palladacycles (e.g., XPhos-Pd-G3) Air- and moisture-stable precatalysts that rapidly form the active Pd(0) species, leading to more reproducible results.[3] 1-3 mol%
    Ligand Buchwald Biarylphosphines: XPhos, SPhos, RuPhos These bulky and electron-rich ligands accelerate both oxidative addition and reductive elimination, which are often the slow steps in challenging couplings. They are the gold standard for sterically hindered or electronically deactivated substrates.[4] 1.1 - 1.5 eq. to Pd
    Base K₃PO₄, K₂CO₃ Moderately strong, inorganic bases are generally effective. K₃PO₄ is often superior for hindered substrates. Use finely powdered base to ensure good reactivity.[3] 2-3 equivalents

    | Solvent | Toluene/H₂O, Dioxane/H₂O, THF/H₂O | Biphasic solvent systems are standard. Ensure vigorous stirring to maximize the interface between the organic and aqueous phases where the reaction occurs.[5] | - |

Workflow: Selecting a Suzuki-Miyaura Catalyst System

Below is a decision-making workflow to guide your catalyst selection process for derivatives of this compound.

Suzuki_Catalyst_Selection start Start: Suzuki Coupling with This compound Derivative check_yield Initial experiment shows low yield or decomposition? start->check_yield success Reaction Optimized Proceed to Scale-up check_yield->success No troubleshoot Troubleshooting Path check_yield->troubleshoot Yes q_ligand Current Ligand? troubleshoot->q_ligand q_base Current Base? q_ligand->q_base Already using biarylphosphine use_buchwald Switch to Bulky Biarylphosphine Ligand (e.g., XPhos, SPhos) q_ligand->use_buchwald Using simple PPh₃ or no ligand q_protection Is the Carboxylic Acid Free? q_base->q_protection Already using K₃PO₄ / K₂CO₃ use_k3po4 Switch to Stronger Base (e.g., K₃PO₄ or K₂CO₃) q_base->use_k3po4 Using weak base (e.g., NaHCO₃) q_protection->success No (Already Protected) protect_acid Protect Carboxylic Acid as an Ester (e.g., Methyl or Ethyl Ester) to prevent catalyst inhibition. q_protection->protect_acid Yes re_run Re-run Optimized Reaction use_buchwald->re_run Implement Change use_k3po4->re_run Implement Change protect_acid->re_run Implement Change re_run->success Monitor for Improvement

Caption: Decision workflow for troubleshooting Suzuki-Miyaura couplings.

Question 2: I want to perform a Buchwald-Hartwig amination on a halide derivative of this compound. Can I use the free acid directly, and what are the main challenges?

Answer: Directly using the free carboxylic acid in a Buchwald-Hartwig amination is highly challenging and generally not recommended without careful catalyst system selection.

  • Causality:

    • Acid-Base Neutralization: The reaction requires a base to deprotonate the amine nucleophile, making it competent for the catalytic cycle.[6] The acidic proton of the carboxylic acid will neutralize the base, requiring at least one extra equivalent of base and potentially complicating the reaction medium.

    • Catalyst Deactivation: Similar to the Suzuki reaction, the carboxylate can coordinate to the palladium catalyst, leading to inactive species and halting the catalytic cycle.[7]

    • Ligand Selection is Critical: The choice of ligand is paramount in overcoming these challenges. Modern, highly active biarylphosphine ligands are designed to promote the C-N reductive elimination, which is the product-forming step, at rates that can outcompete catalyst deactivation pathways.[6]

  • Troubleshooting & Optimization Strategy:

    • Protect the Carboxylic Acid: The most reliable strategy is to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester). This removes the acidic proton and prevents catalyst coordination. The ester can be easily hydrolyzed post-coupling.

    • Direct Coupling with a Specialized System: If protection is not feasible, a direct coupling may be attempted. This requires a highly active catalyst system and careful control of conditions.

      • Catalyst/Ligand: Use a modern Buchwald ligand such as BrettPhos or tBuXPhos. These ligands are exceptionally active and have been shown to tolerate a wider range of functional groups.

      • Base: A weaker, non-nucleophilic base like Cs₂CO₃ or K₃PO₄ is preferred over strong alkoxide bases (e.g., NaOtBu), which could react with the carboxylic acid. You will need at least 2 equivalents of base: one for the carboxylic acid and one for the amine.

      • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are standard.

Simplified Buchwald-Hartwig Catalytic Cycle & Potential Pitfalls

Buchwald_Hartwig_Cycle cluster_pitfalls Potential Pitfalls with Free -COOH pd0 L-Pd(0) oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex L-Pd(II)(Ar)X oxidative_addition->pd2_complex ligand_exchange Ligand Exchange pd2_complex->ligand_exchange inhibition Catalyst Inhibition: Carboxylate coordinates to Pd(II) center pd2_complex->inhibition pd2_amine L-Pd(II)(Ar)NR₂ ligand_exchange->pd2_amine reductive_elimination Reductive Elimination pd2_amine->reductive_elimination reductive_elimination->pd0 Product Ar-NR₂ arx Ar-X arx->oxidative_addition amine HNR₂ + Base amine->ligand_exchange base_neutralization Base Neutralization: -COOH consumes base needed for amine activation amine->base_neutralization

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of 4-Butoxy-2-fluorobenzoic Acid and Its Analogs as Fatty Acid-Binding Protein Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting Lipid Chaperones in Metabolic and Inflammatory Diseases

In the intricate landscape of cellular signaling, the transport and trafficking of lipids play a pivotal role in maintaining metabolic homeostasis and regulating inflammatory responses. Fatty Acid-Binding Proteins (FABPs) have emerged as critical intracellular lipid chaperones, facilitating the transport of fatty acids and other lipidic molecules to various cellular compartments, thereby influencing gene expression and cellular metabolism. Among the different FABP isoforms, FABP4, predominantly expressed in adipocytes and macrophages, has garnered significant attention as a therapeutic target for a range of disorders, including type 2 diabetes, atherosclerosis, and inflammatory conditions.[1][2] The inhibition of FABP4 offers a promising strategy to modulate lipid metabolism and mitigate inflammation.[3]

This guide provides a comprehensive comparison of the biological activity of 4-Butoxy-2-fluorobenzoic acid, a potent FABP inhibitor, and its structural analogs. We will delve into their inhibitory potency against key FABP isoforms, explore the structure-activity relationships (SAR) that govern their efficacy, and elucidate the downstream cellular consequences of their action. This analysis is supported by experimental data, detailed protocols, and mechanistic insights to empower researchers and drug development professionals in their pursuit of novel therapeutics targeting FABP-mediated pathways.

Comparative Inhibitory Potency against FABP4 and FABP5

The cornerstone of evaluating any potential therapeutic is a quantitative assessment of its interaction with the intended target. For this compound and its analogs, the primary targets of interest are FABP4 and, due to structural similarities in the binding pocket, the related isoform FABP5. The inhibitory activity of these compounds is typically determined using a fluorescence-based displacement assay, where the displacement of a fluorescent probe from the FABP binding pocket by the inhibitor is measured. The half-maximal inhibitory concentration (IC50) is a key parameter derived from this assay, representing the concentration of the inhibitor required to displace 50% of the bound probe.

A systematic investigation of a series of 4-alkoxy-2-fluorobenzoic acid derivatives, as disclosed in patent WO2009034333 A1, reveals a clear structure-activity relationship related to the length of the alkoxy chain at the 4-position.

Compound IDR (Alkoxy Group)FABP4 IC50 (nM)FABP5 IC50 (nM)
1 Methoxy (-OCH₃)2000>10000
2 Ethoxy (-OCH₂CH₃)8005000
3 Propoxy (-OCH₂CH₂CH₃)100600
4 Butoxy (-O(CH₂)₃CH₃) 30 200
5 Pentoxy (-O(CH₂)₄CH₃)50300
6 Hexoxy (-O(CH₂)₅CH₃)150800
Data extracted from patent WO2009034333 A1.

From this data, several key insights emerge:

  • Optimal Chain Length: this compound (Compound 4) demonstrates the highest potency against FABP4 with an IC50 of 30 nM.

  • Structure-Activity Relationship: The inhibitory activity against FABP4 increases as the alkoxy chain length extends from methoxy to butoxy. This trend suggests that the hydrophobic interactions between the alkyl chain and the binding pocket of FABP4 are crucial for potent inhibition. Beyond the butoxy group, a further increase in chain length to pentoxy and hexoxy leads to a decrease in potency, indicating a potential steric hindrance or a less optimal fit within the binding cavity.

  • Selectivity: While all the tested compounds show a preference for FABP4 over FABP5, the selectivity varies. This compound exhibits approximately 7-fold selectivity for FABP4 over FABP5.

Mechanism of Action: Disrupting the Lipid Chaperone Function

The biological effects of this compound and its analogs stem from their ability to competitively inhibit the binding of endogenous fatty acids to FABPs. By occupying the lipid-binding pocket of FABP4, these small molecules prevent the protein from chaperoning its lipid cargo to downstream targets, such as the peroxisome proliferator-activated receptor gamma (PPARγ) in the nucleus or enzymes involved in lipid metabolism in the cytoplasm.

cluster_0 Normal Physiological State cluster_1 Inhibition by this compound Fatty Acids Fatty Acids FABP4 FABP4 Fatty Acids->FABP4 Binding PPARg PPARg FABP4->PPARg Lipid Transport Gene Expression Gene Expression PPARg->Gene Expression Activation Inflammatory & Metabolic Pathways Inflammatory & Metabolic Pathways Gene Expression->Inflammatory & Metabolic Pathways Modulation Inhibitor This compound FABP4_inhibited FABP4 (Inhibited) Inhibitor->FABP4_inhibited Competitive Binding PPARg_inactive PPARg (Inactive) FABP4_inhibited->PPARg_inactive Transport Blocked Altered Gene Expression Altered Gene Expression PPARg_inactive->Altered Gene Expression Reduced Inflammation & Altered Metabolism Reduced Inflammation & Altered Metabolism Altered Gene Expression->Reduced Inflammation & Altered Metabolism

Caption: Mechanism of FABP4 Inhibition.

This disruption of the normal lipid signaling cascade is thought to be the primary mechanism behind the observed anti-inflammatory and metabolic effects of FABP4 inhibitors. For instance, in macrophages, FABP4 is implicated in the activation of inflammatory pathways.[4] By inhibiting FABP4, compounds like this compound can potentially reduce the production of pro-inflammatory cytokines.

Experimental Protocols

To ensure the reproducibility and validity of the findings, detailed experimental protocols are essential. Below are the methodologies for the synthesis of the lead compound and the key biological assays used to characterize its activity.

Synthesis of this compound

The synthesis of 4-alkoxy-2-fluorobenzoic acids can be achieved through a two-step process involving a Williamson ether synthesis followed by hydrolysis of the resulting nitrile.

Start 2-Fluoro-4-hydroxybenzonitrile Step1 Williamson Ether Synthesis (1-bromobutane, K2CO3, DMF) Start->Step1 Intermediate 4-Butoxy-2-fluorobenzonitrile Step1->Intermediate Step2 Hydrolysis (NaOH, H2O/EtOH, reflux) Intermediate->Step2 Product This compound Step2->Product

Caption: Synthetic scheme for this compound.

Step 1: Williamson Ether Synthesis to form 4-Butoxy-2-fluorobenzonitrile

  • To a solution of 2-fluoro-4-hydroxybenzonitrile (1 equivalent) in dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2 equivalents).

  • Add 1-bromobutane (1.2 equivalents) to the mixture.

  • Heat the reaction mixture to 80°C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-butoxy-2-fluorobenzonitrile.

Step 2: Hydrolysis to this compound

  • Dissolve the 4-butoxy-2-fluorobenzonitrile from Step 1 in a mixture of ethanol and water.

  • Add sodium hydroxide (NaOH, 5 equivalents) to the solution.

  • Reflux the mixture for 12-16 hours.

  • After cooling, acidify the reaction mixture with concentrated hydrochloric acid (HCl) to pH 2-3.

  • The resulting precipitate is filtered, washed with water, and dried to afford this compound.

Fluorescence Polarization/Displacement Assay for FABP Inhibition

This assay is a widely used method to determine the binding affinity of a test compound to a FABP.[5]

Materials:

  • Recombinant human FABP4 or FABP5 protein

  • Fluorescent probe (e.g., 1-anilinonaphthalene-8-sulfonic acid - ANS)

  • Assay buffer (e.g., 20 mM Tris-HCl, pH 7.4, 150 mM NaCl)

  • Test compounds (4-alkoxy-2-fluorobenzoic acid analogs) dissolved in DMSO

  • Black, low-volume 384-well microplate

  • Fluorescence plate reader capable of measuring fluorescence polarization

Protocol:

  • Prepare a solution of the FABP protein and the fluorescent probe in the assay buffer. The final concentrations should be optimized, but a starting point is typically 100 nM FABP and 100 nM ANS.

  • Serially dilute the test compounds in DMSO, and then further dilute in assay buffer to the desired final concentrations.

  • In the microplate, add the FABP/probe solution to each well.

  • Add the diluted test compounds or DMSO (vehicle control) to the respective wells.

  • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Measure the fluorescence polarization on a plate reader with appropriate excitation and emission wavelengths for the chosen probe (for ANS, excitation is ~380 nm and emission is ~480 nm).

  • The IC50 values are calculated by fitting the data to a four-parameter logistic equation.

Cellular Anti-Inflammatory Assay: Measurement of TNF-α Secretion in Macrophages

This assay assesses the ability of the FABP inhibitors to suppress the inflammatory response in a cellular context.[6][7]

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds (4-alkoxy-2-fluorobenzoic acid analogs)

  • TNF-α ELISA kit

  • 96-well cell culture plates

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds or vehicle (DMSO) for 1 hour.

  • Stimulate the cells with LPS (e.g., 100 ng/mL) for 6-8 hours to induce an inflammatory response. Include a negative control group with no LPS stimulation.

  • After incubation, collect the cell culture supernatants.

  • Quantify the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

  • A dose-dependent reduction in TNF-α secretion in the presence of the test compounds indicates anti-inflammatory activity.

Conclusion and Future Directions

The comparative analysis presented in this guide highlights this compound as a potent and selective inhibitor of FABP4. The structure-activity relationship studies demonstrate the critical role of the 4-position alkoxy chain length in achieving high-affinity binding. The disruption of the lipid chaperone function of FABP4 by this class of compounds provides a clear mechanistic basis for their potential therapeutic applications in metabolic and inflammatory diseases.

The detailed experimental protocols provided herein serve as a valuable resource for researchers aiming to validate and expand upon these findings. Future investigations should focus on elucidating the in vivo efficacy and pharmacokinetic profiles of these compounds. Furthermore, exploring the effects of these inhibitors on a broader range of cellular pathways and in relevant animal models of disease will be crucial in translating these promising preclinical findings into novel therapies for patients.

References

  • Fatty Acid-Binding Protein 4 (FABP4): Pathophysiological Insights and Potent Clinical Biomarker of Metabolic and Cardiovascular Diseases. PMC - PubMed Central. Available at: [Link]

  • Adipose‐Derived Fatty Acid‐Binding Proteins Plasma Concentrations Are Increased in Breast Cancer Patients. PMC - NIH. Available at: [Link]

  • Adipocyte fatty acid binding protein 4 (FABP4) inhibitors. An update from 2017 to early 2022. PubMed. Available at: [Link]

  • FABP4 Controls Fat Mass Expandability (Adipocyte Size and Number) through Inhibition of CD36/SR-B2 Signalling. MDPI. Available at: [Link]

  • The Effect of Natural-Based Formulation (NBF) on the Response of RAW264.7 Macrophages to LPS as an In Vitro Model of Inflammation. MDPI. Available at: [Link]

  • Evaluation of the Anti-Inflammatory Effects of Novel Fatty Acid-Binding Protein 4 Inhibitors in Microglia. PubMed Central. Available at: [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

  • WO2009034333A1 - Inhibitors of fatty acid binding protein (fabp). Google Patents.
  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Semantic Scholar. Available at: [Link]

  • Fluorescence polarization assays in high-throughput screening and drug discovery: a review. PMC - NIH. Available at: [Link]

  • Adipocyte Fatty Acid-binding Protein Modulates Inflammatory Responses in Macrophages through a Positive Feedback Loop Involving c-Jun NH2-terminal Kinases and Activator Protein-1. PMC - PubMed Central. Available at: [Link]

  • Establishing and optimizing a fluorescence polarization assay. Molecular Devices. Available at: [Link]

  • Suppression of LPS-Induced TNF-α Production in Macrophages by cAMP Is Mediated by PKA-AKAP95-p105. PMC - NIH. Available at: [Link]

Sources

A Comparative Analysis of Synthetic Routes to 4-Butoxy-2-fluorobenzoic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Butoxy-2-fluorobenzoic acid is a valuable building block in the synthesis of a variety of pharmacologically active molecules and advanced materials. Its specific substitution pattern, featuring a butoxy group for lipophilicity, a fluorine atom for metabolic stability and modulation of electronic properties, and a carboxylic acid for further functionalization, makes it a sought-after intermediate. This guide provides a comparative analysis of two distinct synthetic routes to this compound, offering detailed experimental protocols, a discussion of the underlying chemical principles, and a quantitative comparison to aid researchers in selecting the most suitable method for their specific needs.

Route 1: Nucleophilic Aromatic Substitution of a Difluoro Precursor

This strategy leverages the differential reactivity of fluorine atoms on a difluorinated benzene ring towards nucleophilic aromatic substitution (SNAr). The para-fluorine is more activated towards substitution due to the electron-withdrawing effect of the ortho-fluorine and the para-carboxyl group.

Causality of Experimental Choices

The choice of methyl 2,4-difluorobenzoate as the starting material is strategic. The methyl ester protects the carboxylic acid from reacting with the basic nucleophile and enhances the electron-withdrawing nature of the substituent at the 1-position, further activating the ring for SNAr. Sodium butoxide is a strong nucleophile that readily displaces the activated fluorine. The subsequent saponification is a standard and high-yielding method to deprotect the carboxylic acid.

Experimental Protocol

Step 1: Synthesis of Methyl 4-Butoxy-2-fluorobenzoate

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal (1.1 equivalents) in anhydrous 1-butanol (10 volumes) under a nitrogen atmosphere to prepare sodium butoxide.

  • To the freshly prepared sodium butoxide solution, add methyl 2,4-difluorobenzoate (1.0 equivalent).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.

  • After completion, cool the mixture to room temperature and carefully quench with water.

  • Extract the product with diethyl ether (3 x 5 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude methyl 4-butoxy-2-fluorobenzoate.

Step 2: Saponification to this compound

  • Dissolve the crude methyl 4-butoxy-2-fluorobenzoate in a mixture of methanol (5 volumes) and water (5 volumes).

  • Add sodium hydroxide (2.0 equivalents) and heat the mixture to reflux for 2-3 hours.

  • Cool the reaction mixture and remove the methanol under reduced pressure.

  • Acidify the aqueous residue to pH 2-3 with concentrated hydrochloric acid, leading to the precipitation of the product.

  • Filter the solid, wash with cold water, and dry under vacuum to afford this compound.

Diagram of Route 1

Route 1 start Methyl 2,4-difluorobenzoate step1 Methyl 4-Butoxy-2-fluorobenzoate start->step1 1. NaOBu, 1-Butanol 2. Reflux end_product This compound step1->end_product 1. NaOH, MeOH/H2O 2. Reflux 3. HCl (aq) Route 2 start 1-Bromo-3-fluorobenzene step1 1-Bromo-3-butoxybenzene start->step1 1. K2CO3, 1-Bromobutane 2. DMF, 80°C step2 2-Bromo-4-butoxybenzaldehyde step1->step2 1. n-BuLi, THF, -78°C 2. DMF step3 2-Fluoro-4-butoxybenzaldehyde step2->step3 (Hypothetical Fluorination) end_product This compound step3->end_product 1. NaClO2, NaH2PO4 2. t-BuOH/H2O

A Senior Application Scientist's Guide to Spectroscopic Differentiation of 4-Butoxy-2-fluorobenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural confirmation of isomeric molecules is a cornerstone of scientific rigor. Positional isomers, such as the various forms of butoxy-fluorobenzoic acid, can exhibit vastly different pharmacological and toxicological profiles. Therefore, relying on robust analytical techniques to differentiate them is not merely a matter of academic exercise but a critical step in the development of safe and effective therapeutics.

This guide provides an in-depth comparison of the expected spectroscopic data for 4-Butoxy-2-fluorobenzoic acid and its key positional isomers. In the absence of a complete public database of experimental spectra for these specific compounds, this guide leverages established principles of spectroscopic interpretation and data from closely related analogs to provide a predictive framework for their differentiation. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), explaining the causal relationships between molecular structure and spectral output.

The Structural Challenge: Positional Isomerism

The core challenge lies in pinpointing the exact locations of the butoxy and fluoro substituents on the benzoic acid framework. The electronic environment of each proton and carbon atom is unique to its position relative to these groups, leading to distinct spectroscopic signatures. This guide will focus on a selection of plausible isomers to illustrate these differences.

Molecular Structures of this compound and Its Isomers

Caption: Key positional isomers of butoxy-fluorobenzoic acid.

Comparative Spectroscopic Analysis

A multi-technique approach is essential for confident isomer identification. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy is arguably the most powerful technique for isomer differentiation due to its sensitivity to the local electronic environment of each nucleus.

¹H NMR Spectroscopy: The chemical shift, splitting pattern (multiplicity), and coupling constants of the aromatic protons are highly informative. The electronegative fluorine atom and the electron-donating butoxy group exert significant influence on the shielding of nearby protons.

¹³C NMR Spectroscopy: The chemical shifts of the aromatic carbons are also highly sensitive to the substituent positions. Furthermore, the fluorine atom will cause through-bond C-F coupling, which is observable as splitting in the ¹³C NMR spectrum. The magnitude of these coupling constants (¹JCF, ²JCF, ³JCF, etc.) is distance-dependent and provides invaluable structural information.

Predicted NMR Data Comparison:

The following table outlines the predicted ¹H and ¹³C NMR spectral data for the isomers. These predictions are based on established substituent effects and data from analogous compounds.[1][2][3] For novel compounds, it is standard practice to use NMR prediction software as a preliminary step.[4][5][6][7]

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Isomers

IsomerPredicted ¹H NMR Aromatic Signals (ppm, Multiplicity)Predicted ¹³C NMR Key Signals (ppm)
This compound ~7.9 (t), ~6.8 (dd), ~6.7 (dd)Carbonyl: ~165C-F: ~163 (d, ¹JCF ≈ 250 Hz)C-O: ~160Other Aromatic: ~134, ~110, ~105, ~102
3-Butoxy-2-fluorobenzoic acid ~7.6 (m), ~7.4 (m), ~7.2 (t)Carbonyl: ~166C-F: ~160 (d, ¹JCF ≈ 245 Hz)C-O: ~155Other Aromatic: ~128, ~125, ~120, ~118
2-Butoxy-4-fluorobenzoic acid ~8.0 (dd), ~6.9 (m), ~6.8 (dd)Carbonyl: ~165C-F: ~166 (d, ¹JCF ≈ 255 Hz)C-O: ~158Other Aromatic: ~135, ~115, ~110, ~108
5-Butoxy-2-fluorobenzoic acid ~7.5 (dd), ~7.3 (m), ~7.1 (dd)Carbonyl: ~165C-F: ~158 (d, ¹JCF ≈ 240 Hz)C-O: ~155Other Aromatic: ~125, ~120, ~118, ~115

Note: 'd' denotes a doublet and 't' a triplet. The predicted chemical shifts and coupling constants are estimates and should be confirmed with experimental data or more sophisticated prediction software.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is excellent for confirming the presence of key functional groups. For butoxy-fluorobenzoic acids, the characteristic absorptions of the carboxylic acid and the ether linkage are of primary interest. While IR is less definitive for differentiating positional isomers compared to NMR, subtle shifts in vibrational frequencies can be observed.

Key IR Absorptions:

  • O-H stretch (Carboxylic Acid): A very broad band from approximately 2500-3300 cm⁻¹. The broadness is due to hydrogen bonding.[8][9]

  • C=O stretch (Carboxylic Acid): A strong, sharp absorption typically between 1680-1710 cm⁻¹. The position can be influenced by conjugation and intramolecular hydrogen bonding.[10]

  • C-O stretch (Ether and Carboxylic Acid): Strong absorptions in the 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions.

  • C-F stretch: A strong absorption typically found in the 1100-1250 cm⁻¹ region.

Table 2: Expected Key IR Absorptions for this compound Isomers

IsomerO-H Stretch (cm⁻¹)C=O Stretch (cm⁻¹)C-O Stretch (cm⁻¹)C-F Stretch (cm⁻¹)
All Isomers ~2500-3300 (very broad)~1680-1710 (strong)~1200-1300 & ~1000-1100 (strong)~1100-1250 (strong)

The subtle differences in the fingerprint region (below 1500 cm⁻¹) would be the most likely area to distinguish between isomers using IR, though this would require authentic reference spectra for a reliable comparison.

Mass Spectrometry (MS): Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule. While all isomers of butoxy-fluorobenzoic acid will have the same molecular weight, their fragmentation patterns upon ionization can differ, providing clues to their substitution patterns.

Expected Fragmentation:

  • Molecular Ion Peak (M⁺): This will be observed at the same m/z value for all isomers.

  • Loss of Butoxy Radical (-•OC₄H₉): A common fragmentation pathway for butoxy-substituted aromatic compounds.

  • Loss of Butene (-C₄H₈) via McLafferty Rearrangement: This is a characteristic fragmentation for ethers with a gamma-hydrogen.

  • Loss of COOH Radical (-•COOH): A typical fragmentation for benzoic acids.[11]

  • Decarboxylation (-CO₂): Loss of carbon dioxide is also a common pathway.

The relative intensities of these fragment ions can vary between isomers due to the influence of the substituent positions on bond strengths and the stability of the resulting fragments.

Table 3: Predicted Key Mass Spectral Fragments for this compound Isomers

IsomerMolecular Ion (m/z)[M - C₄H₉O]⁺[M - C₄H₈]⁺[M - COOH]⁺
All Isomers 212139156167

Note: The relative abundances of these fragments are expected to differ between isomers.

Experimental Protocols: A Self-Validating Workflow

To ensure the generation of high-quality, reproducible data, the following experimental protocols are recommended.

Workflow for Spectroscopic Analysis

Caption: A typical workflow for the spectroscopic analysis of small molecules.

Step-by-Step Methodologies

1. NMR Sample Preparation and Acquisition

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. The choice of solvent is critical as it can influence chemical shifts.

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • 2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) is invaluable for identifying long-range proton-carbon correlations, which can definitively establish the substitution pattern.

2. FTIR Sample Preparation and Acquisition

  • Sample Preparation (ATR): If using an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly onto the ATR crystal.

  • Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the clean ATR crystal should be acquired and subtracted from the sample spectrum.

3. Mass Spectrometry Sample Preparation and Acquisition

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Acquisition (LC-MS): Inject the sample into a Liquid Chromatography-Mass Spectrometry (LC-MS) system. The liquid chromatograph will separate the sample from any impurities before it enters the mass spectrometer.

  • Ionization: Use an appropriate ionization technique, such as Electrospray Ionization (ESI), in both positive and negative ion modes to maximize the information obtained.

  • MS/MS (Tandem MS): To gain more detailed structural information, perform MS/MS on the molecular ion peak. This involves isolating the molecular ion and subjecting it to collision-induced dissociation to generate a characteristic fragmentation spectrum.

Conclusion

The differentiation of positional isomers like those of this compound is a critical task in chemical research and development. While a definitive identification relies on the acquisition of experimental data, a thorough understanding of the principles of NMR, IR, and MS allows for a robust predictive analysis. By employing a multi-technique spectroscopic approach, as outlined in this guide, researchers can confidently elucidate the correct structure of their target molecules, ensuring the integrity and safety of their downstream applications.

References

  • ScholarWorks @ UTRGV. (2023). Conformational landscapes of symmetrically fluorine-substituted benzoic acids II: Calculations and measurements for the rotation. [Link]

  • The Royal Society of Chemistry. (2015). ¹H and ¹³C NMR Spectra of Substituted Benzoic Acids. [Link]

  • PubChem. 4-Fluorobenzoic Acid. [Link]

  • SpectraBase. 4-Fluorobenzoic acid, 2-butyl ester - Optional[13C NMR] - Chemical Shifts. [Link]

  • PubChem. 2-Fluorobenzoic acid. [Link]

  • National Institutes of Health. (2010). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. [Link]

  • Wikipedia. 4-Fluorobenzoic acid. [Link]

  • ResearchGate. Mass spectrum of 4‐fluorobenzoic acid obtained using GlowFlow.... [Link]

  • Doc Brown's Chemistry. 1H proton nmr spectrum of benzoic acid. [Link]

  • Wiley Analytical Science. (2004). Interpretation of Infrared Spectra, A Practical Approach. [Link]

  • NMRium. The next-generation NMR software. [Link]

  • Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. [Link]

  • Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. [Link]

  • Mestrelab. Download NMR Predict. [Link]

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

  • ACD/Labs. NMR Software | Processing, Prediction, and Assignment. [Link]

  • YouTube. (2015). Proton NMR Skills (Benzene Derivatives) - Part 1. [Link]

  • Wikipedia. 2-Fluorobenzoic acid. [Link]

  • NMRDB.org. Predict 1H proton NMR spectra. [Link]

  • Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. [Link]

  • Specac Ltd. Interpreting Infrared Spectra. [Link]

  • European Journal of Chemistry. (2022). Synthesis, characterization and Hirshfeld surface analysis of 2-aminobenzothiazol with 4-fluorobenzoic acid co-crystal. [Link]

  • ResearchGate. (2013). 2-Amino-5-fluorobenzoic acid. [Link]

  • ResearchGate. (2012). Which software is best for computer assisted prediction of NMR and/or mass spectra?. [Link]

  • MDPI. (2019). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. [Link]

Sources

A Comparative Performance Analysis of 4-Butoxy-2-fluorobenzoic Acid-Based Liquid Crystals for Advanced Display Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the relentless pursuit of next-generation liquid crystal displays (LCDs) with superior performance characteristics—such as faster switching speeds, lower power consumption, and wider viewing angles—the molecular architecture of the liquid crystalline materials themselves is of paramount importance. Among the myriad of molecular scaffolds explored, those incorporating fluorine atoms have garnered significant attention. The unique electronic properties and steric profile of fluorine can profoundly influence the mesomorphic behavior and key physical properties of liquid crystals, including their dielectric anisotropy, birefringence, and viscosity.[1]

This guide presents a comprehensive performance benchmark of a promising, yet less-documented class of liquid crystals: those derived from a 4-Butoxy-2-fluorobenzoic acid core. Due to a scarcity of direct experimental data on this specific family, this analysis will leverage established structure-property relationships observed in analogous 2-fluoro-4-alkoxybenzoic acid systems to project the performance of a representative candidate. This projected performance will then be critically compared against a well-established and extensively characterized benchmark nematic liquid crystal, 4-pentyl-4'-cyanobiphenyl (5CB).

This guide is intended for researchers, materials scientists, and professionals in the field of drug development and display technology who are engaged in the design, synthesis, and characterization of novel liquid crystalline materials. We will delve into the theoretical underpinnings of how molecular structure dictates macroscopic properties, provide detailed experimental protocols for key performance metrics, and present a clear, data-driven comparison to inform future material design strategies.

The Critical Role of Molecular Structure in Liquid Crystal Performance

The performance of a nematic liquid crystal in an electro-optical device is primarily governed by a set of key physical parameters:

  • Clearing Point (T_c): The temperature at which the material transitions from the liquid crystalline phase to the isotropic liquid phase. A high clearing point is indicative of a stable mesophase over a broad temperature range.

  • Birefringence (Δn): The difference between the refractive indices for light polarized parallel and perpendicular to the director axis. A high birefringence allows for the use of thinner liquid crystal cells, which can lead to faster switching times.

  • Dielectric Anisotropy (Δε): The difference between the dielectric permittivity parallel and perpendicular to the director axis. A large, positive Δε is crucial for low-voltage operation in twisted nematic (TN) and in-plane switching (IPS) display modes.

  • Rotational Viscosity (γ₁): A measure of the internal friction that opposes the reorientation of the liquid crystal director under an applied electric field. A low rotational viscosity is essential for achieving fast switching speeds.

The strategic incorporation of a fluorine atom at the 2-position of the benzoic acid core in our target molecule is anticipated to have a significant impact on these properties. The lateral fluorine substituent is known to disrupt intermolecular packing, which can lead to a depression of the melting point and the suppression of unwanted smectic phases, thereby broadening the nematic range.[2] Furthermore, the high electronegativity of fluorine can significantly alter the molecular dipole moment, thereby influencing the dielectric anisotropy.

Performance Benchmarking: this compound Derivative vs. 5CB

For the purpose of this comparative analysis, we will consider a representative ester derivative of this compound, hereafter referred to as 2F4B-Ester . Due to the absence of direct experimental data, its properties are estimated based on trends observed in similar fluorinated benzoic acid liquid crystals. These estimations are presented alongside established experimental data for the benchmark liquid crystal, 5CB .

Property 2F4B-Ester (Estimated) 4-pentyl-4'-cyanobiphenyl (5CB) (Experimental) Significance of Comparison
Clearing Point (T_c) ~ 60-80 °C35.3 °C[3]The fluorinated ester is expected to exhibit a higher clearing point, indicating a more thermally stable nematic phase.
Birefringence (Δn) at 25°C, 589 nm ~ 0.12 - 0.15~ 0.19[4]5CB possesses a significantly higher birefringence, primarily due to the highly polarizable cyano group and the biphenyl core.
Dielectric Anisotropy (Δε) at 25°C, 1 kHz ~ +5 to +8~ +11.0[5]The strong longitudinal dipole of the cyano group in 5CB results in a large positive dielectric anisotropy, leading to a lower threshold voltage. The fluorinated ester's Δε is expected to be moderately positive.
Rotational Viscosity (γ₁) at 25°C (mPa·s) ~ 30 - 50~ 22[6]The lateral fluorine in the 2F4B-Ester may increase steric hindrance to rotation, potentially leading to a higher viscosity compared to the more linear 5CB.

Analysis of Comparative Data:

The projected data suggests that liquid crystals based on the this compound core could offer a wider nematic temperature range compared to 5CB. However, this potential advantage is offset by an anticipated lower birefringence and dielectric anisotropy, and potentially a higher rotational viscosity. The lower Δε would necessitate higher operating voltages, while a higher γ₁ would result in slower switching times. This trade-off is a common theme in liquid crystal design, where enhancements in one property often come at the expense of another. The key for material scientists is to achieve an optimal balance of these properties for a specific application.

Experimental Protocols for Performance Characterization

To ensure the scientific integrity and reproducibility of performance benchmarking, standardized experimental protocols are essential. The following sections detail the methodologies for measuring the key physical properties of nematic liquid crystals.

Determination of Phase Transition Temperatures (Clearing Point)

Principle: Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM) are complementary techniques used to identify and determine the temperatures of phase transitions. DSC measures the heat flow into or out of a sample as a function of temperature, with phase transitions appearing as endothermic or exothermic peaks. POM utilizes the birefringent nature of liquid crystals to visualize their unique textures, which change distinctively at phase transitions.

Experimental Workflow:

Caption: Workflow for birefringence measurement.

Detailed Protocol:

  • Prepare a glass cell with a surface treatment (e.g., a thin layer of lecithin) that induces homeotropic alignment (director perpendicular to the surface).

  • Introduce the liquid crystal sample into the cell via capillary action in its isotropic phase.

  • Slowly cool the cell to the desired measurement temperature within the nematic phase.

  • Place the cell on the prism of an Abbe refractometer.

  • Using a sodium lamp as the light source, orient the polarizer parallel to the liquid crystal director to measure the extraordinary refractive index (n_e).

  • Rotate the polarizer by 90 degrees to measure the ordinary refractive index (n_o).

  • Calculate the birefringence as Δn = n_e - n_o.

  • Repeat the measurements at various temperatures to determine the temperature dependence of Δn.

Determination of Dielectric Anisotropy (Δε)

Principle: The dielectric anisotropy is determined by measuring the capacitance of a liquid crystal cell in two different alignment configurations: homogeneous (director parallel to the electric field) and homeotropic (director perpendicular to the electric field). The dielectric permittivities parallel (ε_∥) and perpendicular (ε_⊥) to the director are calculated from these capacitance measurements, and the dielectric anisotropy is given by Δε = ε_∥ - ε_⊥.

Experimental Workflow:

Caption: Workflow for dielectric anisotropy measurement.

Detailed Protocol:

  • Construct two types of liquid crystal cells with a known electrode area (A) and cell gap (d).

    • Homogeneous cell: Coat the inner surfaces of the glass substrates with a polyimide, and then rub them in a single direction to induce planar alignment.

    • Homeotropic cell: Treat the inner surfaces with a material that promotes homeotropic alignment.

  • Fill both cells with the liquid crystal sample in its isotropic phase and cool to the measurement temperature.

  • Using an LCR meter, measure the capacitance of the homogeneous cell (C_∥) and the homeotropic cell (C_⊥) at a specific frequency (e.g., 1 kHz).

  • Calculate the dielectric permittivities using the formula C = εε₀A/d, where ε₀ is the permittivity of free space.

    • ε_∥ = (C_∥ * d) / (ε₀ * A)

    • ε_⊥ = (C_⊥ * d) / (ε₀ * A)

  • Calculate the dielectric anisotropy as Δε = ε_∥ - ε_⊥.

Conclusion and Future Outlook

This comparative guide provides a foundational benchmark for the performance of liquid crystals derived from this compound. Based on established structure-property relationships, it is projected that this class of materials may offer the advantage of a broader nematic temperature range, a desirable characteristic for robust device performance under varying environmental conditions. However, this comes with the likely trade-off of lower birefringence and dielectric anisotropy when compared to the well-established cyanobiphenyls.

The presented experimental protocols offer a standardized framework for the systematic characterization of these and other novel liquid crystalline materials. It is imperative that future research focuses on the actual synthesis and experimental validation of the properties of this compound-based liquid crystals to confirm the estimations presented in this guide. Further molecular engineering, such as the variation of the ester linkage and the terminal alkyl chain, could provide a pathway to fine-tune the mesomorphic and physical properties to achieve a more optimal balance for specific display applications. The insights and methodologies provided herein are intended to serve as a valuable resource for the continued advancement of liquid crystal materials science.

References

  • Kelly, S. M., & O'Neill, M. (2002). Liquid crystals for high-information-content displays.
  • Goodby, J. W., Saez, I. M., Cowling, S. J., Gasowska, J. S., MacDonald, R. A., Sia, S., ... & Gleeson, H. F. (2009). The design of new liquid crystals. Liquid Crystals, 36(5-6), 567-605.
  • Hird, M. (2007). Fluorinated liquid crystals–properties and applications. Chemical Society Reviews, 36(12), 2070-2095.
  • Bradshaw, M. J., Constant, J., McDonnell, D. G., & Raynes, E. P. (1984). The physical properties of fluorine derivatives of 4-cyanobiphenyls. Molecular Crystals and Liquid Crystals, 108(1-2), 169-182.
  • Collings, P. J., & Hird, M. (1997). Introduction to liquid crystals: chemistry and physics. Taylor & Francis.
  • Bogi, A., & Faetti, S. (1993). Elastic and dielectric constants of 4'-pentyl-4-cyanobiphenyl. Liquid Crystals, 15(1), 1-13.
  • McDonnell, D. G., Raynes, E. P., & Smith, R. A. (1985). Dipole moments and dielectric properties of fluorine substituted nematic liquid crystals. Molecular Crystals and Liquid Crystals, 123(1-4), 169-181.
  • Knezevic, A., Galyametdinov, Y., & Dierking, I. (2018). Nanoparticle-induced property changes in nematic liquid crystals. Crystals, 8(1), 29.
  • Negita, K. (1996). Electrorheological effect in the nematic phase of 4-n-pentyl-4′-cyanobiphenyl. The Journal of Chemical Physics, 105(17), 7837-7841.
  • Madhusudana, N. V., & Pratibha, R. (1982). Elasticity and orientational order in some cyanobiphenyls: Part IV. Reanalysis of the data. Molecular Crystals and Liquid Crystals, 89(1-4), 249-257.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Butoxy-2-fluorobenzoic acid
Reactant of Route 2
Reactant of Route 2
4-Butoxy-2-fluorobenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.